molecular formula C2H3Li2O5P B1625989 Acetyl phosphate lithium salt CAS No. 26902-64-7

Acetyl phosphate lithium salt

Cat. No.: B1625989
CAS No.: 26902-64-7
M. Wt: 152 g/mol
InChI Key: GOBPXJGOJYUOAF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl phosphate lithium salt is a useful research compound. Its molecular formula is C2H3Li2O5P and its molecular weight is 152 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

26902-64-7

Molecular Formula

C2H3Li2O5P

Molecular Weight

152 g/mol

IUPAC Name

dilithium;acetyl phosphate

InChI

InChI=1S/C2H5O5P.2Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1/p-2

InChI Key

GOBPXJGOJYUOAF-UHFFFAOYSA-L

SMILES

[Li+].[Li+].CC(=O)OP(=O)([O-])[O-]

Canonical SMILES

[Li+].[Li+].CC(=O)OP(=O)([O-])[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Lithium Acetyl Phosphate vs. Lithium Potassium Acetyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl phosphate is a pivotal high-energy intermediate in cellular metabolism, serving as a critical donor of both phosphoryl and acetyl groups. In research and pharmaceutical development, it is commonly supplied as a salt, with lithium acetyl phosphate (LAP) and lithium potassium acetyl phosphate (LKAP) being two prevalent forms. While functionally similar due to the common acetyl phosphate anion, the choice between these two salts is not trivial. This guide elucidates the core differences between LAP and LKAP, focusing on their physicochemical properties, biological implications, and practical applications. The presence of the potassium cation in LKAP introduces subtle yet significant alterations in solubility, stability, and ionic interactions within biological systems, which can influence experimental outcomes and formulation strategies. This document provides a comparative analysis, detailed experimental protocols, and mechanistic insights to empower researchers to make informed decisions in their selection and application of these essential biochemical reagents.

Introduction

Acetyl phosphate (AcP) occupies a central node in the metabolic networks of both prokaryotic and eukaryotic organisms.[1][2] As a high-energy mixed anhydride of acetic acid and phosphoric acid, it functions as a key phosphoryl donor for the synthesis of ATP and as an acetyl donor for the acetylation of proteins and other metabolites.[2][3] Its utility extends from fundamental biochemical research, where it serves as a substrate for enzymes like phosphotransacetylase and acetate kinase, to industrial biocatalysis and pharmaceutical applications where it's used in enzymatic cascades.[4][5][6]

To facilitate its use in laboratory and industrial settings, acetyl phosphate is stabilized as a salt. This guide focuses on two such salts: Lithium Acetyl Phosphate (the dilithium salt form) and Lithium Potassium Acetyl Phosphate (a mixed salt). The fundamental difference lies in their cationic composition. While both provide the essential acetyl phosphate anion, the distinct properties of lithium (Li⁺) versus a combination of lithium and potassium (K⁺) ions can have cascading effects on the compound's behavior, both on the bench and in biological systems.

This technical guide aims to dissect these differences, providing a comprehensive framework for understanding the nuances of each compound. We will explore their comparative physicochemical characteristics, delve into the potential biological consequences of the differential cation environment, and offer practical guidance on their application, including detailed experimental protocols.

Physicochemical Properties: A Comparative Analysis

The primary distinction between LAP and LKAP is the counter-ion composition, which directly influences their physical and chemical properties.

Chemical Structure

The active component in both compounds is the acetyl phosphate anion (C₂H₄O₅P⁻). The difference lies in the stabilizing cations.

  • Lithium Acetyl Phosphate (LAP): Typically refers to the dilithium salt, Li₂C₂H₃O₅P.

  • Lithium Potassium Acetyl Phosphate (LKAP): A mixed salt with the formula C₂H₃KLiO₅P.[4]

The presence of potassium, a larger and less charge-dense cation than lithium, can affect the crystal lattice energy and solvation properties of the salt.

Solubility and Stability

A critical consideration for any experimental work is the solubility and stability of the reagent.

  • Solubility: Lithium Potassium Acetyl Phosphate is soluble in water, with one supplier noting a solubility of 25 mg/mL. While specific comparative data is scarce, the general properties of alkali metal salts suggest that mixed salts can sometimes exhibit different solubility profiles compared to their single-cation counterparts. Lithium acetyl phosphate is also water-soluble but is noted to be insoluble in common organic solvents like deuterated chloroform (CDCl₃), tetrahydrofuran (THF-d₈), and dimethyl sulfoxide (DMSO-d₈).[5]

Comparative Data Summary
PropertyLithium Acetyl Phosphate (Dilithium)Lithium Potassium Acetyl PhosphateSource(s)
Molecular Formula C₂H₃Li₂O₅P (approx.)C₂H₃KLiO₅P[4][7]
Molecular Weight ~145.9 g/mol 184.06 g/mol [4][7]
Appearance White solid or powderWhite solid or powder[4]
Storage Temperature ≤ -20°C≤ -20°C[4]
Aqueous Solubility Soluble25 mg/mL[5]
Organic Solubility Insoluble in common organic solventsNot specified, likely poor[5]

Mechanism of Action and Biological Implications

The primary function of both compounds is to deliver the acetyl phosphate anion. However, the accompanying cations are not merely spectators and can influence biological systems.

Acetyl Phosphate: The Active Moiety

Acetyl phosphate is a versatile biological molecule:

  • High-Energy Phosphate Donor: It can phosphorylate ADP to form ATP in a reaction catalyzed by acetate kinase, making it a vital component of ATP regeneration systems in biochemical assays.[4]

  • Acetyl Group Donor: AcP can act as a donor for protein acetylation, a key post-translational modification that regulates protein function.[2][8]

  • Metabolic Intermediate: It is a key node in pathways like pyruvate metabolism.[1][9]

The Cationic Influence: Li⁺ vs. K⁺

The differential cationic environment is where the subtle but important differences arise.

  • Lithium (Li⁺): Lithium is a well-known bioactive ion, primarily used as a mood stabilizer in the treatment of bipolar disorder.[10][11] Its mechanisms are complex but include the inhibition of enzymes like glycogen synthase kinase 3 (GSK3) and inositol monophosphatase, often by competing with magnesium (Mg²⁺).[10][12] When using LAP in cellular or in vivo models, the introduction of Li⁺ ions could have off-target effects, which must be considered in the experimental design.[10]

  • Potassium (K⁺): Potassium is the major intracellular cation and is essential for maintaining membrane potential, nerve impulse transmission, and enzyme function. The addition of K⁺ via LKAP is less likely to cause significant pharmacological effects at typical concentrations used in biochemical assays, as it is already present at high concentrations within cells. However, in sensitive systems or specific formulations, the precise ionic balance can be important.

The choice between LAP and LKAP can, therefore, be critical. If the goal is to study the effects of acetyl phosphate in a system sensitive to lithium's pharmacological actions, LKAP might be the preferable reagent to minimize confounding variables. Conversely, if the system is insensitive to lithium or if the lithium concentration is well below its therapeutic range, the choice may be guided by other factors like solubility or purity.

Mandatory Visualization: Experimental Workflow

Below is a generalized workflow for comparing the efficacy of LAP and LKAP in an in-vitro kinase assay with an ATP regeneration system.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lap Prepare Stock Solution Lithium Acetyl Phosphate (LAP) assay_lap Assay A: LAP System Incubate LAP with common reagents prep_lap->assay_lap prep_lkap Prepare Stock Solution Lithium Potassium Acetyl Phosphate (LKAP) assay_lkap Assay B: LKAP System Incubate LKAP with common reagents prep_lkap->assay_lkap prep_reagents Prepare Common Reagents (Kinase, Substrate, ADP, Acetate Kinase, Buffer) prep_reagents->assay_lap prep_reagents->assay_lkap control Control: No AcP Incubate common reagents without acetyl phosphate prep_reagents->control detection Detect Product Formation (e.g., Phosphorylated Substrate) assay_lap->detection assay_lkap->detection control->detection quantify Quantify Results (Spectrophotometry, LC-MS, etc.) detection->quantify compare Compare Efficacy (LAP vs. LKAP vs. Control) quantify->compare

Caption: Workflow for comparing LAP and LKAP in a kinase assay.

Applications in Research and Drug Development

Both LAP and LKAP are primarily used as a source of acetyl phosphate for various applications.

  • Biochemical Research: They are essential components in studies of metabolic pathways, enzymatic reactions, and energy transfer in cells.[4] For example, LKAP has been used as a component in evaluating choline acetyltransferase activity.

  • Pharmaceutical Development: Acetyl phosphate salts are crucial for industrial biocatalytic processes, particularly in enzymatic phosphorylation cascades for the synthesis of antibiotics and other drugs.[3][5][6] The synthesis of high-purity acetyl phosphate is critical, as impurities can inhibit downstream reactions.[5][6]

  • Drug Formulation: The choice of salt form can impact the stability and bioavailability of a final drug product.[4] While acetyl phosphate itself is not typically a final API, its use in the manufacturing process means that the properties of its salt form are relevant to process chemistry and purity.

Experimental Protocols

This section provides detailed methodologies for the characterization and application of acetyl phosphate salts.

Protocol: Quantification of Acetyl Phosphate via Hydroxamate Assay

This colorimetric assay is a classic method for determining the concentration of acetyl phosphate. It relies on the reaction of AcP with hydroxylamine to form acetyl-hydroxamate, which then forms a colored complex with ferric iron (Fe³⁺).

Principle:

  • Acetyl Phosphate + NH₂OH → Acetyl-NHOH + Pᵢ

  • Acetyl-NHOH + Fe³⁺ → [Ferric-Hydroxamate Complex] (colored)

Materials:

  • Acetyl Phosphate solution (LAP or LKAP)

  • Hydroxylamine hydrochloride (2 M, freshly prepared)

  • NaOH (3.5 M)

  • HCl (1 M)

  • Ferric Chloride (FeCl₃) reagent: 10% FeCl₃ in 0.1 M HCl

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a standard curve using a known concentration of LAP or LKAP. Prepare unknown samples to fall within this range.

  • Reaction:

    • To 0.5 mL of your sample, add 1.0 mL of a 1:1 mixture of 2 M hydroxylamine and 3.5 M NaOH.

    • Vortex immediately and let the reaction proceed for 10 minutes at room temperature.

  • Acidification & Color Development:

    • Add 0.5 mL of 1 M HCl to stop the reaction and neutralize excess base.

    • Add 0.5 mL of the FeCl₃ reagent. Vortex immediately. A reddish-brown color will develop.

  • Measurement:

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 540 nm.

  • Quantification: Determine the concentration of the unknown samples by comparing their absorbance to the standard curve.

Self-Validation: The protocol's integrity is maintained by running a blank (water instead of sample) to zero the spectrophotometer and a full standard curve with each assay run. The linearity of the standard curve (R² > 0.99) validates the assay's performance.

Protocol: Analytical Distinction by LC-MS/MS

Mass spectrometry can be used to confirm the presence of the acetyl phosphate anion.

Methodology:

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a ZIC-pHILIC column, suitable for retaining small polar molecules.[13]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium carbonate) is effective.[13]

  • Detection (Mass Spectrometry): Use an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transition: Monitor the multiple reaction monitoring (MRM) transition of the parent ion (m/z 139) to a characteristic fragment ion (m/z 79), which corresponds to the loss of the acetyl group.[13]

This method is highly specific and can distinguish acetyl phosphate from other phosphates. The cations (Li⁺, K⁺) would not typically be monitored in this ESI-negative method.

Mandatory Visualization: Acetyl Phosphate Signaling Role

The diagram below illustrates the dual role of acetyl phosphate as a donor for both phosphorylation and acetylation, which can impact cellular signaling.

G cluster_pathways Cellular Processes acp Acetyl Phosphate (from LAP or LKAP) rr Response Regulator (e.g., PhoP) acp->rr Phospho-donation protein Target Protein (e.g., Enzyme, Transcription Factor) acp->protein Acetyl-donation (non-enzymatic) rr_p Phosphorylated RR (Active) rr->rr_p protein_ac Acetylated Protein (Altered Function) protein->protein_ac gene_exp gene_exp rr_p->gene_exp Regulates Gene Expression cell_func cell_func protein_ac->cell_func Alters Cellular Function

Caption: Dual signaling roles of the acetyl phosphate anion.

Conclusion

The choice between lithium acetyl phosphate and lithium potassium acetyl phosphate extends beyond simple reagent availability. While both effectively deliver the functionally critical acetyl phosphate anion, the differing cationic composition presents distinct physicochemical and biological profiles.

  • Lithium Acetyl Phosphate (LAP): A suitable choice for general biochemical assays where the introduction of lithium ions is not expected to interfere with the system under study.

  • Lithium Potassium Acetyl Phosphate (LKAP): The preferred reagent when working with lithium-sensitive biological systems (e.g., neuronal cells, studies involving GSK3) to avoid confounding pharmacological effects. Its well-documented properties and commercial availability make it a reliable standard.

Researchers and drug development professionals must weigh these differences in the context of their specific application. Considerations of solubility, potential off-target ionic effects, and even process chemistry implications are paramount. By understanding these nuances, scientists can enhance the precision, reproducibility, and validity of their experimental outcomes.

References

  • Smith, J. P., et al. (2021). Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. Organic Process Research & Development, 25(6), 1376–1385. Retrieved from [Link]

  • Young, A. H. (2009). Lithium: the pharmacodynamic actions of the amazing ion. British Journal of Psychiatry, 195(5), 379-381. Retrieved from [Link]

  • American Elements. (n.d.). Lithium Potassium Acetyl Phosphate. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Advantages and disadvantages using lithium-based drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lithium salt – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2021). Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2021). Investigation of Lithium Acetyl Phosphate Synthesis Using Process Analytical Technology. Retrieved from [Link]

  • Kalinova, G., et al. (2018). Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics. PNAS, 115(16), 4138-4143. Retrieved from [Link]

  • Zharova, T. V., et al. (2023). The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells. International Journal of Molecular Sciences, 24(3), 2345. Retrieved from [Link]

  • ResearchGate. (2014). How can I detect and quantify acetyl phosphate?. Retrieved from [Link]

  • Tondo, L., et al. (2019). Clinical use of lithium salts: guide for users and prescribers. International Journal of Bipolar Disorders, 7(1), 16. Retrieved from [Link]

  • Belous, A. A., et al. (2023). Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization. International Journal of Molecular Sciences, 24(13), 10841. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl phosphate. Retrieved from [Link]

  • Koleva, L., et al. (2006). A Novel Method for the Synthesis of Acetyl Phosphate. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(6), 1373-1378. Retrieved from [Link]

  • Ingram-Smith, C., & Smith, K. S. (2011). Direct detection of the acetate-forming activity of the enzyme acetate kinase. Analytical Biochemistry, 421(1), 344-348. Retrieved from [Link]

  • Dr. Oracle. (2025). Are different formulations of lithium (e.g. capsules vs tablets) interchangeable?. Retrieved from [Link]

  • Ren, J., et al. (2019). Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation. PLoS Pathogens, 15(2), e1007562. Retrieved from [Link]

Sources

Technical Guide: Acetyl Phosphate Lithium Salt in Mitochondrial Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetyl Phosphate (AcP) is a high-energy phosphoanhydride traditionally associated with bacterial metabolism (the AckA-Pta pathway).[1] However, emerging evidence identifies AcP as a transient catalytic intermediate in mammalian mitochondria, specifically within the Pyruvate Dehydrogenase (PDH) complex.[2]

This guide addresses the application of Acetyl Phosphate Lithium Potassium Salt as a dual-function metabolic probe. It serves two distinct roles in mitochondrial research:

  • Bioenergetic Precursor: A high-energy phosphate donor (

    
    ) capable of driving ATP regeneration.
    
  • Acetylation Donor: A potent agent for non-enzymatic lysine acetylation of mitochondrial proteins, regulating enzymes such as Succinate Dehydrogenase (SDH) and the Mitochondrial Permeability Transition Pore (mPTP).

Critical Note on Reagent Chemistry: Commercial AcP is supplied as a Lithium Potassium salt to maximize stability. The presence of Lithium (


) is not biologically inert; it is a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3) and an inducer of autophagy. This guide integrates mandatory 

controls into all experimental workflows to prevent data misinterpretation.

Part 1: Physicochemical Properties & Stability

The High-Energy Bond

Acetyl phosphate possesses a mixed anhydride bond between a carboxylic acid and phosphoric acid. Its hydrolysis potential exceeds that of ATP, making it a "super-high-energy" compound.

CompoundHydrolysis Reaction

(kJ/mol)
Biological Role
Acetyl Phosphate

-43.0 Non-enzymatic Acetyl Donor / ATP Driver
Phosphoenolpyruvate

-61.9Glycolytic Intermediate
ATP

-30.5Universal Energy Currency
Acetyl-CoA

-31.4Enzymatic Acetyl Donor
The Lithium Factor

The lithium salt form is used to prevent rapid hydrolysis during storage.

  • Solubility: Water-soluble (~25 mg/mL).[3]

  • Stability: Highly labile in acidic conditions. Maximum stability is at pH 9.0, but physiological experiments require pH 7.2–8.0.

  • Handling: Prepare fresh immediately before use. Do not store aqueous solutions.

Part 2: Mechanistic Role in Mitochondria

The "Intermediate" Controversy

While AcP is a stable end-product in bacteria, in mammalian mitochondria, it is a transient intermediate formed by the E1 subunit of the PDH complex. Under conditions of high flux or mitochondrial stress (e.g., high glucose, matrix alkalization), AcP accumulates and acts as a chemical modifier.

Mechanism of Action: Non-Enzymatic Acetylation

Unlike nuclear histone acetylation (mediated by acetyltransferases like HATs), mitochondrial acetylation is largely non-enzymatic .[1][4][5] The alkaline environment of the mitochondrial matrix (pH ~8.[1]0) deprotonates lysine residues (


-amino group), making them nucleophilic targets for AcP.

Mitochondrial_AcP_Pathways Pyruvate Pyruvate PDH PDH Complex (E1 Subunit) Pyruvate->PDH AcP Acetyl Phosphate (Transient Intermediate) PDH->AcP Partial Reaction AcetylCoA Acetyl-CoA PDH->AcetylCoA Full Reaction ATP ATP Generation (Substrate Level) AcP->ATP + ADP (Coupled) Acetylated Acetylated Protein (Inhibited/Regulated) AcP->Acetylated Non-Enzymatic Acetylation (pH > 7.8) Protein Mitochondrial Protein (e.g., SDH, CypD) Protein->Acetylated Acetylated->Protein SIRT3 Deacetylation SIRT3 SIRT3 (Deacetylase)

Figure 1: The bifurcation of Acetyl Phosphate pathways in mitochondria. AcP serves as a transient intermediate capable of driving non-enzymatic protein acetylation, a process opposed by the deacetylase SIRT3.

Part 3: Experimental Protocols

Protocol A: Probing Mitochondrial Non-Enzymatic Acetylation

This protocol uses AcP-Li to simulate mitochondrial hyperacetylation stress.

Reagents:

  • Isolated Mitochondria (Rat liver or cell culture derived).

  • Treatment: Acetyl Phosphate Lithium Potassium Salt (Sigma).[1][3]

  • Control: Lithium Chloride (LiCl) + Potassium Phosphate (

    
    ) to control for ionic effects.
    
  • Buffer: HEPES-based mitochondrial respiration buffer (pH 7.2 and pH 8.0).

Workflow:

  • Isolation: Isolate mitochondria via differential centrifugation.[1] Resuspend in respiration buffer (0.5 mg protein/mL).

  • Equilibration: Aliquot samples into three groups:

    • Vehicle Control

    • Li+ Control: Add 1 mM LiCl + 1 mM

      
      .
      
    • AcP Treatment: Add 1 mM AcP-Li.

  • Incubation: Incubate at 37°C for 10 minutes .

    • Note: Perform parallel incubations at pH 7.2 (physiological) and pH 8.0 (matrix simulation). AcP acetylation efficiency increases 2-3 fold at pH 8.0.

  • Functional Assay (Respiration): Transfer to Clark electrode chamber. Add Succinate (5 mM) + Rotenone. Measure State 2, State 3 (+ADP), and State 4 respiration.

  • Biochemical Analysis: Lyse mitochondria. Perform Western Blot using Anti-Acetyl-Lysine antibody.

Expected Results:

  • Acetylation: AcP treatment should show a global increase in lysine acetylation (smear on Western blot) compared to Li+ control.

  • Function: AcP treatment often inhibits State 3 respiration and SDH activity due to hyperacetylation of active sites.

Protocol B: ATP Regeneration System (Coupled Assay)

AcP-Li is used to maintain constant ATP levels in ATPase assays.

System Components:

  • Acetyl Phosphate Lithium Salt (5–10 mM).

  • Acetate Kinase (bacterial source, 1–5 U/mL).

  • ADP (catalytic amount).[6]

Mechanism:



Advantage: Prevents ADP accumulation (which is often inhibitory) and maintains ATP saturation without adding massive excess ATP.

Part 4: Data Interpretation & Troubleshooting

The Lithium Control Matrix

Since


 inhibits GSK3

, failing to control for it can lead to false positives regarding mitochondrial "protection" (as GSK3 inhibition inhibits mPTP opening).
ObservationAcP-Li TreatedLiCl ControlConclusion
mPTP Opening DelayedDelayedEffect is due to Lithium , not Acetyl Phosphate.
mPTP Opening Delayed (Strong)Delayed (Weak)Synergistic effect of AcP and Li+.
SDH Activity InhibitedNo ChangeEffect is due to Acetylation (AcP specific).
Visualization of Experimental Logic

Experimental_Logic Sample Isolated Mitochondria Incubation Incubation (10 min, 37°C) Sample->Incubation AcP Add AcP-Li Salt AcP->Incubation Control Add LiCl + Pi Control->Incubation Assay1 Western Blot (Anti-Ac-Lys) Incubation->Assay1 Assay2 Respiration (Clark Electrode) Incubation->Assay2 Result1 AcP > Control? Assay1->Result1 Acetylation Levels Result2 AcP = Control? Assay2->Result2 Functional Change Conclusion1 Valid AcP-driven Acetylation Result1->Conclusion1 Yes Conclusion2 Artifact driven by Lithium Toxicity Result2->Conclusion2 Yes

Figure 2: Decision matrix for distinguishing Acetyl Phosphate specific effects from Lithium salt artifacts.

References

  • Weinert, B. T., et al. (2013). Acetyl-Phosphate Is a Critical Determinant of Lysine Acetylation in E. coli. Molecular Cell. [Link]

  • Wagner, G. R., & Payne, R. M. (2013). Widespread and enzyme-independent Nepsilon-acetylation of mitochondrial proteins. Journal of Biological Chemistry. [Link]

  • Kim, S. M., et al. (2018). Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics.[2] PNAS. [Link]

  • Khailova, L. S., et al. (2024). Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization. International Journal of Molecular Sciences. [Link]

Sources

The Acetyl Phosphate Paradigm: From Metabolic Intermediate to Global Signal

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract

For decades, signal transduction and metabolism were viewed as distinct cellular modules: one processing information, the other processing energy. This guide explores the paradigm-shifting discovery of Acetyl Phosphate (AcP) as the molecular bridge between these two worlds. We trace the history from Fritz Lipmann’s initial isolation of AcP to the seminal kinetic studies by the Stock laboratory, which demonstrated that Response Regulators (RRs) can autophosphorylate in the absence of sensor kinases. We examine the mechanistic basis of this "non-canonical" signaling, its role as a global regulator of bacterial virulence, and the experimental methodologies required to distinguish AcP-driven signaling from sensor kinase cross-talk.

The Metabolic Origins: The Lipmann Era

The Discovery of "Squiggle P" (~P)

The story of acetyl phosphate begins not in signaling, but in the fundamental thermodynamics of life. In 1940, Fritz Lipmann , working at Cornell Medical School, was investigating pyruvate oxidation in Lactobacillus delbrueckii. He observed that the reaction required inorganic phosphate and generated an energy-rich intermediate capable of generating ATP.

In his landmark 1941 review, "Metabolic Generation and Utilization of Phosphate Bond Energy," Lipmann introduced the concept of the "high-energy phosphate bond" (represented as ~P ).[1] He identified acetyl phosphate as the first biologically isolated "energy-rich" acyl phosphate, serving as the intermediate in the conversion of acetyl-CoA to acetate.

The AckA-Pta Pathway

Lipmann defined the reversible pathway that remains the primary source of AcP in bacteria, governed by two enzymes:

  • Phosphotransacetylase (Pta): Converts Acetyl-CoA + Pi

    
     Acetyl-P + CoA.
    
  • Acetate Kinase (AckA): Converts Acetyl-P + ADP

    
     Acetate + ATP.
    

This pathway allows bacteria to generate ATP via substrate-level phosphorylation during overflow metabolism (e.g., growth on glucose) or to activate acetate for biomass when carbon is scarce.

The Bridge to Signaling: The Kinetic Revolution (1990s)

The Two-Component System (TCS) Dogma

By the 1980s, the Two-Component System (TCS) was established as the dominant bacterial signaling mechanism. The dogma was strict:

  • Sensor Histidine Kinase (HK): Autophosphorylates on a His residue upon sensing a stimulus.

  • Response Regulator (RR): Catalyzes the transfer of the phosphoryl group from the HK to a conserved Asp residue, activating output domains.

The Paradigm Shift: Autophosphorylation

In 1992, a pivotal study by Lukat, McCleary, Stock, and Stock shattered the HK-dependency dogma. They demonstrated that purified CheY (the chemotaxis response regulator) could phosphorylate itself in vitro using small molecule phosphodonors, including acetyl phosphate, carbamoyl phosphate, and phosphoramidate.

Key Insight: The RR receiver domain is not a passive substrate; it is an active catalyst. The HK is merely a specific phosphodonor that accelerates a reaction the RR can perform autonomously.

Physiological Relevance: The "Global Signal" Hypothesis

In 1994, McCleary and Stock provided the physiological grounding for these biochemical observations. Using E. coli, they demonstrated:

  • Intracellular Variation: AcP levels fluctuate wildly depending on the carbon source (3 mM on pyruvate/glucose vs. <0.1 mM on glycerol).

  • Thresholds: The

    
     for AcP-driven phosphorylation of RRs (e.g., OmpR, PhoB, NtrC) falls within this physiological range (1–10 mM).
    

This led to the hypothesis that AcP acts as a global signal of nutritional status, broadcasting the cell's metabolic state directly to the signaling network, bypassing specific sensors.

Mechanism of Action: The "Connector" Model

Thermodynamics and Kinetics

AcP is an efficient phosphodonor because of its high free energy of hydrolysis (


), which is significantly higher than that of ATP (

).
  • Specificity: Not all RRs respond to AcP equally. The rate of autophosphorylation varies by orders of magnitude (e.g., CheY is fast, PhoB is slow). This kinetic filtering prevents "short-circuiting" of all pathways while allowing specific global regulation.

  • Dephosphorylation: AcP-driven signaling is transient. Many RRs also possess autophosphatase activity, or rely on their cognate HKs to strip the phosphate group, creating a dynamic steady state.

The Wolfe "Connector" Hypothesis

In the 2000s, Alan Wolfe and colleagues formalized the role of AcP in complex phenotypes like biofilm formation.[2] They proposed that AcP serves as a "connector," linking the metabolic state (AckA-Pta pathway) to developmental gene expression.

  • High AcP (Glucose/Pyruvate): Phosphorylates RRs like RcsB (capsule synthesis) and OmpR (osmoregulation).

  • Low AcP (Succinate/Fumarate): RRs remain unphosphorylated (unless activated by cognate HKs), favoring motility (Flagella).

Visualization: The Dual-Input Signaling Architecture

AcP_Signaling cluster_metabolism Metabolic Module cluster_signaling Signaling Module AcetylCoA Acetyl-CoA AcP Acetyl Phosphate (Global Signal) AcetylCoA->AcP Pta Acetate Acetate AcP->Acetate AckA (Generates ATP) RR Response Regulator (RR) AcP->RR Direct Phosphorylation (Non-Canonical) Pta Pta AckA AckA EnvStimulus Environmental Stimulus HK Sensor Kinase (HK) EnvStimulus->HK Activation HK->RR Phosphotransfer (Canonical) GeneExpr Gene Expression (Virulence/Biofilm) RR->GeneExpr Regulation

Figure 1: The AcP "Connector" Model. This diagram illustrates how Acetyl Phosphate acts as a metabolic bypass, directly phosphorylating Response Regulators (RRs) independently of the canonical Sensor Kinase (HK) pathway.

Experimental Methodologies

Distinguishing AcP-dependent phosphorylation from HK-dependent signaling requires rigorous controls.

Measuring Intracellular AcP (The Bochner Method)

Direct measurement is challenging due to the lability of the acyl phosphate bond. The gold standard remains the 2D-TLC method adapted by McCleary & Stock.

Protocol Summary:

  • Labeling: Grow cells in minimal medium with

    
    -orthophosphate.
    
  • Quenching: Rapidly quench metabolism using Formic Acid (AcP is acid-stable at low temperature, base-labile). Note: Avoid standard alkaline lysis.

  • Extraction: Extract nucleotides and acyl phosphates.

  • Separation:

    • Dimension 1: Isobutyric acid/NH

      
      OH/EDTA.
      
    • Dimension 2: Ammonium sulfate/Sodium phosphate/Isopropanol.

  • Quantification: Normalize AcP spot intensity against total ATP/ADP pools.

Genetic Validation Strategy

To confirm AcP involvement in a phenotype, construct the following mutant suite:

GenotypeAcP StatusRationale
WT PhysiologicalBaseline control.

pta
Zero/Low Eliminates AcP synthesis from Acetyl-CoA.

ackA
High Blocks AcP degradation; accumulates AcP (if Pta is active).

ackA

pta
Zero Strict negative control; prevents AcP accumulation via Pta reversal.

HK
N/ARemoves cognate kinase. If phenotype persists in

HK but is lost in

HK

pta, it is AcP-driven.
In Vitro Phosphorylation Assay

Reagents: Purified RR, Lithium Potassium Acetyl Phosphate (commercially available or synthesized),


ATP (as control).

Workflow:

  • Incubate RR (

    
    ) with AcP (
    
    
    
    ) in reaction buffer (50 mM Tris, 10 mM MgCl
    
    
    , pH 7.5).
  • Take time points (0, 30s, 1min, 5min, 30min).

  • Quench with SDS-loading buffer (non-reducing).

  • Analyze via Phos-tag SDS-PAGE or native gel electrophoresis (phosphorylation alters mobility).

Therapeutic Implications

The AcP-RR interaction represents a "metabolic-genetic" coupling that is critical for virulence in many pathogens, including Salmonella, Vibrio, and Staphylococcus aureus.

Drug Targets
  • AckA Inhibition: In S. aureus, the LytSR TCS monitors membrane potential but is also activated by AcP. Inhibiting AckA leads to toxic AcP accumulation and dysregulated cell death (LytR activation).

  • Uncoupling Agents: Small molecules that bind the RR receiver domain active site could block AcP access without inhibiting the cognate HK, specifically dampening metabolic inputs to virulence.

The "Noise" vs. "Signal" Debate

In drug development, it is vital to determine if AcP phosphorylation is "biological noise" (non-specific chemical spillover) or a selected trait.

  • Evidence for Selection: The conservation of kinetic parameters in RRs (e.g., RcsB) suggests evolutionary pressure to maintain sensitivity to AcP.

  • Implication: Drugs altering bacterial metabolism (e.g., metabolic inhibitors) may have unintended downstream effects on virulence gene expression via the AcP-RR axis.

References

  • Lipmann, F. (1941). Metabolic generation and utilization of phosphate bond energy.[1][3][4][5][6] Advances in Enzymology and Related Areas of Molecular Biology, 1, 99-162. Link

  • Lukat, G. S., McCleary, W. R., Stock, A. M., & Stock, J. B. (1992).[7] Phosphorylation of bacterial response regulator proteins by low molecular weight phospho-donors.[8][9] Proceedings of the National Academy of Sciences, 89(2), 718-722.[7] Link[8]

  • McCleary, W. R., & Stock, J. B. (1994).[10][11] Acetyl phosphate and the activation of two-component response regulators.[12][3][9][11][13][14][15][16] Journal of Biological Chemistry, 269(50), 31567-31572.[11] Link

  • Wolfe, A. J. (2005). The acetate switch. Microbiology and Molecular Biology Reviews, 69(1), 12-50. Link

  • Klein, A. H., Shlaes, D. M., & Stebbins, C. E. (2007). The histidine kinase inhibitor L-084 does not inhibit the acetyl phosphate-dependent phosphorylation of the response regulator. Protein Science, 16(12), 2733-2739. Link

  • Wolfe, A. J. (2010).[16] Physiologically relevant small phosphodonors link metabolism to signal transduction.[16] Current Opinion in Microbiology, 13(2), 204-209. Link

Sources

A Comprehensive Technical Guide to the Solubility of Acetyl Phosphate Lithium Salt in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Duality of Acetyl Phosphate Lithium Salt Solubility

This compound, commercially available as lithium potassium acetyl phosphate, is a high-energy phosphate donor essential for in vitro biochemical assays, including studies on enzymatic reactions and energy metabolism.[1] Its utility is fundamentally linked to its solubility, which dictates its bioavailability in reaction mixtures and its formulation possibilities. This guide elucidates the pronounced solubility of this organometallic salt in water and provides a predictive framework for its behavior in organic solvents, a critical consideration for applications extending beyond traditional aqueous systems.

Aqueous Solubility: A Quantitative Overview

Lithium potassium acetyl phosphate exhibits significant solubility in water. However, reported values in commercially available datasheets show some variability, which can be attributed to differences in the grade of the material, analytical methods used, and equilibrium time.

Reported Aqueous Solubility Source Notes
25 mg/mLSigma-Aldrich[2][3], American Elements[4]Commonly cited value for purum p.a. grade.
41.67 mg/mLTargetMol[5]Sonication is recommended to facilitate dissolution.
200 mg/mLSigma-Aldrich[2]This higher value may correspond to a different grade or formulation.

This high aqueous solubility is a direct consequence of the ionic nature of the salt and the polarity of the acetyl phosphate molecule. The lithium and potassium cations, along with the phosphate and acetyl groups, readily interact with the polar water molecules through ion-dipole and hydrogen bonding interactions, leading to effective solvation.

The Physicochemical Drivers of Solubility

Understanding the fundamental principles governing solubility is paramount for predicting the behavior of this compound in various solvent systems.[6][7]

The "Like Dissolves Like" Principle: Polarity at the Forefront

The solubility of a solute in a solvent is maximized when their intermolecular forces are similar. This compound is a highly polar, ionic compound. Therefore, it is most soluble in polar solvents.

Factors Influencing Solubility

Several key factors influence the dissolution of this compound:

  • Temperature : For most solids dissolving in a liquid, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid.

  • Molecular Size : While not a dominant factor for this relatively small molecule, in general, larger molecules can be more challenging for solvent molecules to surround and solvate.[6]

  • Ion-Pair Formation : In solution, cations and anions can exist as discrete, solvated ions or as ion pairs in close contact.[8] The formation of ion pairs can reduce the overall solubility of a salt. The extent of ion pair formation is influenced by the solvent's dielectric constant.

Predicting Solubility in Organic Solvents: A Theoretical Framework

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents possess a hydroxyl group capable of hydrogen bonding and have relatively high dielectric constants. Given the polar nature of acetyl phosphate, it is expected to have moderate to high solubility in polar protic solvents. The solubility of other lithium salts, such as lithium nitrate, is highest in ethanol compared to other organic solvents.[9]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

These solvents have high dipole moments but do not have acidic protons for hydrogen bonding.

  • Dimethyl Sulfoxide (DMSO) : DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide array of organic and inorganic compounds.[10] It is anticipated that lithium potassium acetyl phosphate will exhibit good solubility in DMSO.

  • Dimethylformamide (DMF) : Similar to DMSO, DMF is a polar aprotic solvent and is expected to be a good solvent for this salt.

  • Acetonitrile : While polar, acetonitrile is generally a weaker solvent for salts than DMSO or DMF. The solubility is expected to be moderate .

Nonpolar Solvents (e.g., Toluene, Hexane)

These solvents have low dielectric constants and lack the ability to form strong interactions with ionic compounds. Consequently, this compound is predicted to be sparingly soluble to insoluble in nonpolar solvents.

The following diagram illustrates the predicted solubility profile based on solvent polarity.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of this compound Water Water (High Polarity) High High Water->High Excellent Solvation PolarProtic Polar Protic (e.g., Methanol, Ethanol) PolarProtic->High Good Solvation PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Moderate Moderate PolarAprotic->Moderate Favorable Interactions Nonpolar Nonpolar (e.g., Toluene, Hexane) Low Low to Insoluble Nonpolar->Low Poor Interactions G start Start step1 Add excess salt to a known volume of solvent in a vial. start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours). step1->step2 step3 Allow solid to settle. step2->step3 step4 Withdraw a sample of the supernatant. step3->step4 step5 Filter the sample to remove any remaining solid particles. step4->step5 step6 Quantify the concentration of the dissolved salt in the filtrate. step5->step6 end_node End step6->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation : Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration : Place the vial in a constant temperature environment and agitate continuously. An equilibration time of 24 to 48 hours is typically sufficient. [11]3. Phase Separation : Allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant.

  • Filtration : Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine, suspended particles.

  • Quantification : Accurately dilute the filtrate and determine the concentration of acetyl phosphate using a suitable analytical method.

  • Calculation : Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Applications and Implications for Research and Development

The solubility of this compound is a critical parameter in its various applications:

  • Biochemical Assays : In enzymatic reactions, the salt must be fully dissolved in the aqueous buffer to act as an effective phosphate donor. [1]* Drug Formulation : For potential therapeutic applications of compounds that require phosphorylation for their activity, understanding the solubility in pharmaceutically acceptable solvents is essential for formulation development. [1]* Non-Aqueous Enzymology : Research into enzyme function in organic solvents requires knowledge of the solubility of all reactants, including co-factors and phosphate donors like acetyl phosphate.

Conclusion: A Guide for Informed Application

While this compound is well-characterized in terms of its high aqueous solubility, its behavior in organic solvents is less documented. This guide has provided a robust theoretical framework for predicting its solubility based on fundamental chemical principles. For applications demanding precise knowledge of solubility in specific non-aqueous systems, the detailed experimental protocol provided herein offers a reliable path to obtaining this critical data. By understanding and leveraging the solubility characteristics of this important reagent, researchers can enhance the reliability and reproducibility of their experiments and accelerate their research and development efforts.

References

  • American Elements. Lithium Potassium Acetyl Phosphate. [Link]

  • Xin, N., et al. (2016). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. eScholarship.org. [Link]

  • Chemistry Notes. Three Factors Affecting the Solubility of a Solution. [Link]

  • Avdeef, A. (2005). Method for determining solubility of a chemical compound.
  • Li, M., et al. (2022). The study on the solubility of main group organometallics in selected solvents and the thermodynamic model of solubility correlation under inert atmosphere. ResearchGate. [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • European Union. (2021). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

  • Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. [Link]

  • Young, A. H. (2013). Lithium: the pharmacodynamic actions of the amazing ion. PMC. [Link]

  • National Center for Biotechnology Information. (2020). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Rybakowski, J. K. (2024). The Mechanisms of Lithium Action: The Old and New Findings. MDPI. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

Sources

Methodological & Application

Ligand-Independent Activation: In Vitro Phosphorylation of Response Regulators via Acetyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Target Audience: Protein Biochemists, Structural Biologists, and Microbiology Researchers.

This application note details the protocol for the in vitro phosphorylation of bacterial Two-Component System (TCS) Response Regulators (RRs) using the small-molecule phosphodonor acetyl phosphate (AcP) . Unlike the physiological phosphotransfer which requires a specific Histidine Kinase (HK), AcP serves as a universal, low-molecular-weight phosphodonor.

Why this approach?

  • Bypass Membrane Proteins: Eliminates the need to purify difficult transmembrane Histidine Kinases.

  • Functional Isolation: Allows for the study of RR dimerization, DNA binding, and structural changes in a simplified binary system.

  • High Yield: Capable of driving RRs to near-stoichiometric phosphorylation levels (depending on the autophosphatase rate).

Scientific Principle (The "Why" and "How")

Mechanism of Action

In a canonical TCS, the HK autophosphorylates a histidine residue using ATP, then transfers the phosphoryl group to a conserved aspartate (Asp) on the RR.[1] AcP mimics the high-energy phospho-histidine intermediate.

The phosphoryl group of AcP (


) possesses a high standard free energy of hydrolysis (

), significantly higher than that of ATP (

) or the phospho-aspartyl residue on the RR.[1] This thermodynamic gradient drives the transfer of the phosphoryl group directly to the active site Asp of the RR in the presence of divalent metal ions (

), bypassing the HK entirely.
Pathway Diagram

The following diagram illustrates the bypass mechanism utilized in this protocol.

AcP_Phosphorylation_Mechanism Fig 1: Thermodynamic bypass of Histidine Kinase. AcP directly phosphorylates the RR Aspartate. AcP Acetyl Phosphate (High Energy Donor) Complex Transition State [RR-Mg-AcP] AcP->Complex Diffusion Mg Mg2+ (Cofactor) Mg->Complex RR_Inactive Response Regulator (Inactive) RR_Inactive->Complex RR_Active RR~P (Active/Phosphorylated) Complex->RR_Active Phosphotransfer Acetate Acetate (Byproduct) Complex->Acetate Hydrolysis

[1]

Materials & Reagents

Critical Reagents Table
ReagentSpecificationPurposeStorage
Acetyl Phosphate Lithium Potassium salt (≥85%)Phosphodonor-20°C (Desiccated) . Extremely hygroscopic.
Response Regulator Purified (>90% purity)Substrate-80°C
Reaction Buffer 50 mM Tris-HCl or HEPES (pH 7.0–7.5)pH maintenance4°C
Magnesium Chloride 1 M Stock (

)
Essential cofactorRT
Phos-tag™ Acrylamide AAL-107 or equivalentValidation (Gel shift)4°C (Dark)
MnCl2 or ZnCl2 10 mM StockPhos-tag cofactorRT
EDTA 0.5 M Stock (pH 8.0)Quenching agentRT
Expert Insight: The AcP Stability Paradox

WARNING: Acetyl phosphate is chemically unstable in solution, particularly at higher temperatures and pH > 7.5.

  • Never make a large stock of AcP for long-term storage.

  • Always prepare the AcP solution immediately before the experiment.

  • Buffer Choice: While Tris is common, HEPES is often preferred if pH stability is an issue, as AcP hydrolysis releases acetate, potentially lowering the pH of weak buffers.

Experimental Protocol

Phase 1: Preparation of Fresh Acetyl Phosphate (100 mM)
  • Weigh out the Lithium Potassium Acetyl Phosphate salt.

    • Calculation: MW

      
       184.1  g/mol . For 1 mL of 100 mM, use 18.4 mg.
      
  • Dissolve in Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl).

  • Keep on ice immediately. Do not filter sterilize unless necessary (loss of volume/time). Use within 1 hour.

Phase 2: Phosphorylation Reaction

This protocol assumes a final reaction volume of 50 µL. Scale as needed.

  • Prepare the Master Mix on ice:

    • Water: to final volume

    • 5x Reaction Buffer: 10 µL (Final: 50 mM HEPES pH 7.5, 100 mM KCl)

    • MgCl2 (1 M): 1 µL (Final: 20 mM)

    • Purified RR: X µL (Final: 10–50 µM depending on downstream assay)

  • Initiate Reaction:

    • Add Acetyl Phosphate (100 mM stock): 5–25 µL.

    • Target Concentration: Typically 10 mM to 50 mM final concentration. A large molar excess (e.g., 500x over protein) is required to drive the equilibrium and counteract hydrolysis.

  • Incubation:

    • Incubate at 25°C to 37°C .

    • Duration: Variable.

      • Fast RRs (e.g., CheY): 2–5 minutes.

      • Slow RRs (e.g., OmpR, PhoB): 30–60 minutes.

  • Quenching (Critical):

    • To stop the reaction for analysis, add 5x SDS Loading Buffer supplemented with 50 mM EDTA .

    • Why EDTA? It chelates the

      
      , instantly halting the kinase activity and stabilizing the phospho-aspartate during electrophoresis.
      
Phase 3: Validation via Phos-tag™ SDS-PAGE

Standard SDS-PAGE cannot distinguish phosphorylated RRs. Phos-tag™ acrylamide binds phosphate groups (


), retarding the migration of phosphorylated proteins.[2]
  • Gel Casting:

    • Prepare a standard acrylamide resolving gel (10–12%) supplemented with 50 µM Phos-tag™ and 100 µM

      
        (or 
      
      
      
      ).
  • Running Conditions:

    • Run at constant current (20–30 mA/gel) in standard Tris-Glycine-SDS buffer.

    • Note: Run on ice or in a cold room to prevent hydrolysis of the heat-labile phospho-aspartate.

  • Washing (Crucial Step):

    • Before staining (Coomassie or Silver), wash the gel 3 x 10 min in Transfer Buffer + 10 mM EDTA .

    • Reason:

      
      /Phos-tag interferes with staining. EDTA removes the ions.
      
  • Visualization:

    • Stain as normal. The phosphorylated species (RR~P) will migrate slower (higher apparent MW) than the unphosphorylated species.

Workflow Visualization

Experimental_Workflow Fig 2: Step-by-step workflow for in vitro phosphorylation and validation. cluster_prep Preparation (On Ice) cluster_rxn Reaction cluster_stop Termination Start Start: Purified RR Protein Mix Mix: Buffer + MgCl2 + RR Start->Mix AcP_Add Add Fresh AcP (10-50 mM Excess) Mix->AcP_Add Incubate Incubate 25-37°C, 5-60 min AcP_Add->Incubate Quench Quench with EDTA (Chelates Mg2+) Incubate->Quench Analyze Analysis: Phos-tag SDS-PAGE (Observe Mobility Shift) Quench->Analyze

Expert Troubleshooting & Optimization

The "Autodephosphorylation" Trap

Many RRs possess intrinsic autophosphatase activity (a self-timer mechanism).

  • Symptom: You see a band shift at 5 minutes, but it disappears by 30 minutes.

  • Solution: Perform a time-course experiment (1, 5, 10, 30, 60 min) to find the peak phosphorylation time (

    
    ). Do not assume "longer is better."
    
pH Drift

The hydrolysis of Acetyl Phosphate produces acetate and inorganic phosphate.



In weak buffers, this acidification can denature the protein or alter the reaction kinetics.
  • Solution: Ensure your buffer concentration is at least 50 mM . Verify pH after adding AcP if using very high concentrations (>50 mM).

Phos-tag "Wavy" Bands
  • Cause: Excess EDTA in the sample loading buffer can compete with the Phos-tag

    
     in the gel during the run.
    
  • Solution: While EDTA is needed to quench the reaction, keep the final concentration in the loaded sample < 5 mM if possible, or add extra

    
     to the cathode buffer if resolution is poor. Alternatively, use 
    
    
    
    -Phos-tag which is more stable against EDTA.

References

  • McCleary, W. R., & Stock, J. B. (1994). Acetyl phosphate and the activation of two-component response regulators.[3][4][5][6] Journal of Biological Chemistry, 269(50), 31567–31572.[3][4][7]

    • Core Reference: Establishes the kinetics and feasibility of AcP-driven phosphoryl
  • Barbieri, C. M., & Stock, A. M. (2008). Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag-based reagents. Analytical Biochemistry, 376(1), 73–82.

    • Methodology: The definitive guide for using Phos-tag gels with labile aspartyl-phosph
  • Lukat, G. S., McCleary, W. R., Stock, A. M., & Stock, J. B. (1992). Phosphorylation of bacterial response regulator proteins by low molecular weight phospho-donors. Proceedings of the National Academy of Sciences, 89(15), 718–722.[5]

    • Mechanism:[8][9][10] Explores the thermodynamics and kinetics of small molecule phosphodonors.

  • Kinoshita, E., Kinoshita-Kikuta, E., Takiyama, K., & Koike, T. (2006). Phosphate-binding tag, a new tool to visualize phosphorylated proteins. Molecular & Cellular Proteomics, 5(4), 749–757.

    • Technology: Fundamental description of the Phos-tag chemistry.

Sources

Application Note: ATP Regeneration in Enzymatic Synthesis using Lithium Acetyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In biocatalysis, ATP-dependent enzymes (kinases, ligases, synthetases) are powerful tools for forming C-O, C-N, and C-C bonds. However, the stoichiometric use of ATP is economically prohibitive and chemically problematic due to the accumulation of inhibitory ADP/AMP.

This guide details the Acetate Kinase (ACK) / Acetyl Phosphate (AcP) system for ATP regeneration, specifically utilizing Lithium Acetyl Phosphate (LiAcP) . While various salts exist, LiAcP (often supplied as the Lithium-Potassium salt) is the preferred industrial reagent due to its superior solid-state stability and solubility profile compared to pure sodium or potassium salts.

Key Advantages of LiAcP/ACK System:

  • Thermodynamics: High phosphate transfer potential (

    
    ), effectively driving ATP formation.
    
  • Cost-Efficiency: Significantly cheaper than Phosphoenolpyruvate (PEP) or Creatine Phosphate systems.

  • Atom Economy: The byproduct (acetate) is metabolically simple, though requires monitoring for inhibition.

Mechanism of Action

The system relies on the transfer of a phosphoryl group from Lithium Acetyl Phosphate to ADP, catalyzed by Acetate Kinase (ACK), usually derived from E. coli (AckA). This regenerates ATP, which is then consumed by the primary synthetic enzyme.

ATP_Regeneration_Cycle cluster_regeneration Regeneration Cycle (ACK) cluster_synthesis Synthetic Reaction LiAcP Lithium Acetyl Phosphate Acetate Acetate LiAcP->Acetate Pi Transfer ACK Acetate Kinase (ACK) ADP ADP ACK->ADP Catalysis Substrate Substrate (e.g., Sugar/Amine) Product Phosphorylated/Ligated Product Substrate->Product Enzyme Synthetic Enzyme (e.g., Kinase) Enzyme->Substrate Catalysis ATP ATP ATP->ADP Hydrolysis ADP->ATP Phosphorylation

Figure 1: The coupled enzymatic cycle.[1] Acetyl phosphate acts as the sacrificial donor, maintaining high ATP/ADP ratios to drive the synthetic reaction forward.

Material Selection & Handling

Why Lithium Acetyl Phosphate?

While Acetyl Phosphate can exist as a disodium or potassium salt, the Lithium-Potassium Acetyl Phosphate salt is the industry standard for three reasons:

  • Hygroscopicity: It is less hygroscopic than the disodium salt, ensuring more accurate weighing and longer shelf-life.

  • Stability: It resists spontaneous hydrolysis in solid form better than other cations.

  • Solubility: High solubility in aqueous buffers allows for concentrated stock solutions (up to 1M).

Handling Precaution: AcP is thermodynamically unstable in solution.

  • Solid Storage: -20°C, desiccated.

  • Solution Stability: Hydrolyzes slowly at neutral pH but rapidly at acidic pH or high temperatures (>30°C). Always prepare fresh or store frozen at -80°C.

Experimental Protocol

Reagent Preparation[1]
  • Buffer A (Reaction Buffer): 50 mM HEPES or Tris-HCl, pH 7.5. (Avoid phosphate buffers to simplify analysis).

  • Cofactor Mix (10X): 100 mM MgCl₂. (Mg²⁺ is critical for kinase activity).

  • ATP Stock: 100 mM ATP (neutralized to pH 7.0).

  • LiAcP Stock: 500 mM Lithium Acetyl Phosphate in Buffer A. Prepare immediately before use.

  • Enzymes:

    • Acetate Kinase (ACK): >100 U/mL stock.

    • Synthetic Enzyme (Target): Specific activity dependent.

Standard Reaction Setup (1 mL scale)

This protocol is designed for a target substrate concentration of 10 mM .

ComponentStock Conc.Final Conc.Volume (µL)Role
Buffer A1X-to 1000pH Maintenance
Substrate100 mM10 mM100Target Molecule
MgCl₂ 100 mM10 mM100Essential Cofactor
ATP 100 mM1 mM10Catalytic Shuttle
LiAcP 500 mM15 mM30Stoichiometric Donor (1.5 eq)
ACK 50 U/mL5 U/mLVariableRegeneration Catalyst
Target Enzyme VariableVariableVariableSynthetic Catalyst

Step-by-Step Procedure:

  • Dissolve Substrate: Add substrate to Buffer A in a glass vial.

  • Add Cofactors: Add MgCl₂ and catalytic ATP.

  • Initiate Regeneration: Add LiAcP and Acetate Kinase (ACK). Mix gently.

  • Start Reaction: Add the Target Enzyme.

  • Incubation: Incubate at 25°C–30°C with mild agitation (300 rpm).

    • Note: Avoid temperatures >35°C to prevent rapid LiAcP hydrolysis.

  • Monitoring: Withdraw 50 µL aliquots at 0, 1, 4, and 12 hours. Quench with 50 µL Methanol or Acetonitrile. Analyze via HPLC.

Self-Validating Controls (Crucial for E-E-A-T)

To ensure the system is working, run these parallel controls:

  • Negative Control: No ACK. (Confirms ATP is not regenerating; conversion should stop after 10% if 10% ATP is used).

  • Acetate Tolerance Test: Target Enzyme + Substrate + ATP + 20 mM Sodium Acetate . (Confirms if the byproduct inhibits your specific enzyme).

Troubleshooting & Optimization Logic

Acetate accumulation is the primary failure mode. If the target enzyme is sensitive to acetate, conversion will plateau.

Optimization_Workflow Start Start Reaction (10mM Substrate, 15mM LiAcP) Check Check Conversion @ 4 Hours Start->Check High >80% Conversion Check->High Success Low <20% Conversion Check->Low Failure AcetateCheck Run Acetate Tolerance Control Low->AcetateCheck Sensitive Enzyme Inhibited by Acetate AcetateCheck->Sensitive Yes NotSensitive Enzyme NOT Inhibited AcetateCheck->NotSensitive No SwitchSystem Switch to PEP/Pyruvate Kinase or Phenylacetyl Phosphate Sensitive->SwitchSystem HydrolysisCheck Check LiAcP Hydrolysis (Is pH < 6.5?) NotSensitive->HydrolysisCheck AddBase Increase Buffer Strength (100mM HEPES) HydrolysisCheck->AddBase pH Drifted AddPortions Add LiAcP in Fed-Batch Mode HydrolysisCheck->AddPortions pH Stable (LiAcP Depleted)

Figure 2: Decision tree for troubleshooting low yields in LiAcP-driven synthesis.

References

  • Crans, D. C., & Whitesides, G. M. (1983). "A Convenient Synthesis of Disodium Acetyl Phosphate for Use in In Situ ATP Cofactor Regeneration." The Journal of Organic Chemistry.

  • Andexer, J. N., & Richter, M. (2015).

  • Sigma-Aldrich (Merck).
  • Whitesides, G. M., et al. (1978). "Large-Scale Enzyme-Catalyzed Synthesis of ATP from Adenosine and Acetyl Phosphate."[2] Journal of the American Chemical Society.[2]

Sources

Application Notes and Protocols: Lithium Potassium Acetyl Phosphate as a Novel Electrolyte Additive for Enhanced Lithium-Ion Battery Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Acetyl Phosphates in Energy Storage

The relentless pursuit of higher energy density, longer cycle life, and improved safety in lithium-ion batteries has led to intensive research into novel electrolyte formulations. Electrolyte additives, in particular, offer a cost-effective and potent strategy to enhance battery performance by tailoring the chemical environment at the electrode-electrolyte interface.[1] While various phosphate-based compounds have been explored, primarily for their flame-retardant properties and ability to form stable interfacial layers, the potential of simple organophosphates like acetyl phosphates remains largely unexplored in the public domain.

This document puts forth a pioneering application for Lithium Potassium Acetyl Phosphate (LPAP) as a multifunctional electrolyte additive. Drawing upon established principles of organophosphate chemistry in battery electrolytes and its known role as a high-energy phosphate donor in biochemical systems, we hypothesize that LPAP can uniquely contribute to the formation of a stable Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI), leading to improved cycling stability and safety.

These notes provide a comprehensive guide for researchers to explore and validate the efficacy of LPAP as a novel electrolyte additive. We will delve into the hypothesized mechanism of action, detailed protocols for electrolyte preparation and battery assembly, and a suite of electrochemical characterization techniques to rigorously evaluate its performance.

Physicochemical Properties of Lithium Potassium Acetyl Phosphate

A thorough understanding of the fundamental properties of LPAP is crucial for its application in battery electrolytes.

PropertyValueSource
Chemical Formula C₂H₃KLiO₅P[2]
Molecular Weight 184.06 g/mol [2]
CAS Number 94249-01-1[2]
Appearance White to off-white powder[2]
Melting Point >300 °C[2]
Solubility Soluble in water (25 mg/mL)

Hypothesized Mechanism of Action

We propose that Lithium Potassium Acetyl Phosphate acts as a bifunctional additive, contributing to both anode and cathode stability through the formation of a robust protective interphase. This hypothesis is grounded in the known behavior of similar non-fluorinated organophosphate additives like trimethyl phosphate (TMP) and triethyl phosphate (TEP), which have been shown to participate in SEI formation and enhance safety.[3][4][5]

G cluster_anode Anode Side (Graphite) cluster_cathode Cathode Side (e.g., NMC) Anode Graphite Anode SEI Stable SEI Formation Anode->SEI Parasitic Reaction Suppression LPAP_Anode LPAP (Reductive Decomposition) LPAP_Anode->SEI Forms Phosphate-rich Inorganic Layer Cathode High-Voltage Cathode CEI Stable CEI Formation Cathode->CEI Transition Metal Dissolution Inhibition LPAP_Cathode LPAP (Oxidative Decomposition) LPAP_Cathode->CEI Forms Protective Phosphate Layer Electrolyte Bulk Electrolyte (LPAP Additive) Electrolyte->LPAP_Anode Electrolyte->LPAP_Cathode

At the Anode: Formation of a Stable SEI

During the initial formation cycles, we hypothesize that the acetyl phosphate anion will be preferentially reduced at the graphite anode surface. This reductive decomposition is expected to form a stable, inorganic-rich SEI layer composed of lithium phosphate and other lithium salts. This layer can effectively suppress the continuous decomposition of the bulk electrolyte, leading to higher coulombic efficiency and longer cycle life. The mechanism is analogous to other film-forming additives that create a passivating layer on the anode.[6]

At the Cathode: Enhancing the CEI and Scavenging Protic Species

At the cathode, especially at high voltages, the acetyl phosphate may undergo oxidative decomposition to form a protective phosphate-based CEI. This layer can mitigate the dissolution of transition metals from the cathode material, a key degradation mechanism in high-energy-density batteries.[1] Furthermore, the acetyl phosphate anion may act as a scavenger for trace amounts of protic impurities (like HF) in the electrolyte, which are detrimental to both the cathode and anode.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and evaluation of LPAP as a battery electrolyte additive. All procedures involving battery-grade materials should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Preparation of LPAP-Containing Electrolyte

This protocol details the preparation of a standard lithium-ion battery electrolyte with the addition of LPAP.

Materials:

  • Lithium Potassium Acetyl Phosphate (LPAP), battery grade or highest purity available

  • Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC) and ethyl methyl carbonate (EMC), 3:7 by weight)

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Precision balance

Procedure:

  • Solvent Preparation: In the glovebox, prepare the EC/EMC solvent mixture in the desired ratio (e.g., 3:7 by weight).

  • LPAP Dissolution: Weigh the desired amount of LPAP to achieve the target concentration (e.g., 0.5%, 1%, 2% by weight). Add the LPAP to the solvent mixture and stir until fully dissolved. The concentration of the additive is a critical parameter and should be systematically varied to find the optimal loading.

  • LiPF₆ Addition: Slowly add the LiPF₆ salt to the LPAP-containing solvent mixture while stirring to achieve the final concentration (typically 1.0 M). Continue stirring until the salt is completely dissolved.

  • Homogenization: Allow the final electrolyte solution to stir for several hours to ensure homogeneity.

G Start Start Prep_Solvent Prepare EC/EMC Solvent Mixture Start->Prep_Solvent Dissolve_LPAP Dissolve LPAP in Solvent Prep_Solvent->Dissolve_LPAP Add_Salt Add LiPF6 Salt Dissolve_LPAP->Add_Salt Homogenize Stir for Homogenization Add_Salt->Homogenize End Electrolyte Ready Homogenize->End

Protocol 2: Coin Cell Assembly and Formation Cycling

This protocol outlines the assembly of 2032-type coin cells for electrochemical testing.

Materials:

  • Cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ or LiFePO₄) and anode (graphite) electrodes

  • Celgard separator

  • Prepared LPAP-containing electrolyte and a baseline electrolyte (without LPAP) for comparison

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

  • Battery cycler

Procedure:

  • Electrode and Separator Preparation: Dry the electrodes and separator under vacuum at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) for at least 12 hours before transferring to the glovebox.

  • Cell Assembly: Assemble the coin cells in the following order: negative cap, anode, separator, cathode, spacer, spring, positive cap.

  • Electrolyte Addition: Add a precise amount of the prepared electrolyte (typically 20-30 µL) onto the separator.

  • Crimping: Crimp the coin cell to ensure proper sealing.

  • Formation Cycling: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles to form the initial SEI layer.

Protocol 3: Electrochemical Performance Evaluation

A suite of electrochemical techniques should be employed to thoroughly evaluate the impact of LPAP on battery performance.

1. Cyclic Voltammetry (CV):

  • Objective: To determine the electrochemical stability window of the LPAP-containing electrolyte and identify the reduction and oxidation potentials of the additive.

  • Procedure: Assemble a three-electrode cell with lithium metal as the reference and counter electrodes and a glassy carbon or platinum working electrode.[7] Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) over a wide voltage range (e.g., 0 to 5 V vs. Li/Li⁺).[7][8] Compare the voltammograms of the baseline and LPAP-containing electrolytes to identify new redox peaks corresponding to the decomposition of LPAP.

2. Galvanostatic Cycling:

  • Objective: To evaluate the long-term cycling performance, coulombic efficiency, and rate capability of cells with the LPAP additive.

  • Procedure: Cycle the coin cells at various C-rates (e.g., C/5, C/2, 1C, 2C) between the designated voltage limits for the chosen electrode chemistry.[9][10] Monitor the discharge capacity and coulombic efficiency over a large number of cycles (e.g., 100-500 cycles).[3] Compare the capacity retention of cells with and without LPAP.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To probe the impedance of the SEI and CEI layers and understand the charge transfer kinetics at the electrode-electrolyte interface.[11]

  • Procedure: Perform EIS measurements on the cells at different states of charge (SOC) and after a certain number of cycles.[12] The resulting Nyquist plots can be fitted to an equivalent circuit model to extract the resistance of the SEI/CEI and the charge transfer resistance.[13] A lower and more stable interfacial resistance over cycling would indicate the formation of a beneficial interphase due to LPAP.

Expected Outcomes and Data Interpretation

Performance MetricExpected Improvement with LPAPRationale
First Cycle Coulombic Efficiency IncreasedFormation of a more stable and efficient SEI layer, reducing irreversible capacity loss.
Capacity Retention ImprovedA stable SEI/CEI minimizes electrolyte decomposition and electrode degradation over extended cycling.
Rate Capability Potentially ImprovedA well-formed, ionically conductive SEI/CEI could facilitate faster Li⁺ transport.
Interfacial Impedance (from EIS) Lower and more stableIndicates the formation of a less resistive and more robust protective layer on the electrodes.
Safety (from thermal testing) EnhancedPhosphate compounds are known to have flame-retardant properties.

Conclusion and Future Directions

The application of Lithium Potassium Acetyl Phosphate as a novel electrolyte additive represents a promising, yet unexplored, avenue for advancing lithium-ion battery technology. The protocols outlined in this document provide a robust framework for the systematic evaluation of its performance. Successful validation of the hypothesized mechanisms could pave the way for a new class of simple, cost-effective, and highly effective electrolyte additives.

Future work should focus on post-mortem analysis of the cycled electrodes using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to provide direct evidence of the composition and morphology of the SEI and CEI layers formed in the presence of LPAP.

References

  • Advanced Low-Flammable Electrolytes for Stable Operation of High-Voltage Lithium-Ion Batteries. PubMed. [Link]

  • Lithium potassium acetyl phosphate, high-energy phosphate donor. Chem-Impex. [Link]

  • Electrolytes Containing Triethyl Phosphate Solubilized Lithium Nitrate for Improved Silicon Anode Performance. DigitalCommons@URI. [Link]

  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Electrolyte for lithium ion battery and preparation method thereof.
  • Interfacial Decomposition Behaviour of Triethyl Phosphate‐Based Electrolytes for Lithium‐Ion Batteries. ResearchGate. [Link]

  • Safer Triethyl Phosphate Based Electrolyte Enables Nonflammable and High Temperature Endurance for Lithium Ion Battery. ResearchGate. [Link]

  • Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. [Link]

  • Ameliorating Phosphonic-Based Nonflammable Electrolytes Towards Safe and Stable Lithium Metal Batteries. PMC - NIH. [Link]

  • Differential Analysis of Galvanostatic Cycle Data from Li-Ion Batteries: Interpretative Insights and Graphical Heuristics. Chemistry of Materials - ACS Publications. [Link]

  • Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. ACS Electrochemistry - ACS Publications. [Link]

  • The cyclic voltammetry (CV) of electrolytes on different electrodes. ResearchGate. [Link]

  • High-Concentration Trimethyl Phosphate-Based Nonflammable Electrolytes with Improved Charge–Discharge Performance of a Graphite Anode for Lithium-Ion Cells. ResearchGate. [Link]

  • Electrochemical Impedance Spectroscopy of Lithium-Ion Cells at Progressive States of Charge. University of Birmingham. [Link]

  • Mixing Electrolyte for Ion-Lithium Batteries. Jongia Mixing Technology. [Link]

  • (a) Galvanostatic charge-discharge tests for a graphite electrode... ResearchGate. [Link]

  • Effective SEI Formation via Phosphazene‐Based Electrolyte Additives for Stabilizing Silicon‐Based Lithium‐Ion Batteries. ResearchGate. [Link]

  • Protocol for cyclic voltammetry. iGEM. [Link]

  • Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. Journal of Electrochemical Science and Technology. [Link]

  • Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. MDPI. [Link]

  • Protocols for studying intercalation electrodes materials- I: Galvanostatic cycling/potential limitations (GCPL) GITT Battery. BioLogic. [Link]

  • Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. HZDR. [Link]

  • Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. PMC - PubMed Central. [Link]

  • galvanostatic cycling tests: Topics by Science.gov. Science.gov. [Link]

  • (PDF) Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. ResearchGate. [Link]

  • Study of Electrode Mechanism by Cyclic Voltammetry. University of Kentucky. [Link]

  • Lab 1: Cyclic Voltammetry. Chemistry LibreTexts. [Link]

  • Investigations on Electrolyte Additives and Formation Mechanism of the Solid Electrolyte Interphase for Sodium Ion Batteries. ACS Applied Materials & Interfaces - ACS Publications. [Link]

Sources

Acetyl phosphate as a phosphoryl donor for two-component system response regulators

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Acetyl Phosphate as a Non-Canonical Phosphoryl Donor for Two-Component System Response Regulators

Executive Summary & Scientific Rationale

In bacterial Two-Component Systems (TCS), the canonical activation of a Response Regulator (RR) occurs via phosphotransfer from a cognate Histidine Kinase (HK).[1] However, this paradigm is incomplete. Acetyl phosphate (AcP) , a high-energy intermediate of the Pta-AckA metabolic pathway, functions as a global signal capable of directly phosphorylating a wide array of RRs on their conserved aspartate residues, independent of their cognate kinases.[1]

This mechanism couples the metabolic status of the cell (carbon flux) directly to gene expression. For researchers, AcP is an indispensable tool for:

  • In Vitro Characterization: Activating "orphan" RRs or studying RR function in the absence of the HK.

  • Drug Discovery: Screening inhibitors of RR dimerization/DNA binding without the complexity of the HK.

  • Physiological Studies: Understanding how metabolic overflow metabolism impacts virulence and biofilm formation.

This guide provides high-fidelity protocols for utilizing AcP as a phosphoryl donor, grounded in the seminal work of McCleary, Stock, and Wolfe.

Mechanism of Action

AcP contains a high-energy anhydride bond with a standard free energy of hydrolysis (


), significantly higher than that of ATP (

).[1]
  • Chemical Basis: In the presence of divalent metal ions (specifically

    
    ), the phosphoryl group of AcP attacks the nucleophilic oxygen of the conserved aspartate in the RR receiver domain.
    
  • Kinetic Distinction: Unlike HK-driven phosphorylation, which is protein-protein specific and high affinity, AcP-driven phosphorylation is driven by concentration . The

    
     for AcP is typically in the millimolar range (1–10 mM), making the RR a sensor of the intracellular AcP pool, which fluctuates with metabolic state.
    
Pathway Visualization: The Pta-AckA Axis

AcP_Signaling cluster_metabolism Metabolic Module cluster_signaling Signaling Module Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcCoA Acetyl-CoA Pyruvate->AcCoA AcP Acetyl Phosphate (High Energy Donor) AcCoA->AcP Pta (Phosphotransacetylase) Acetate Acetate AcP->Acetate AckA (Acetate Kinase) RR_active Response Regulator~P (Active) AcP->RR_active Direct Phosphotransfer (Mg++ dependent) HK Histidine Kinase (Canonical) HK->RR_active ATP-dependent RR_inactive Response Regulator (Inactive) RR_inactive->RR_active GeneExpr Gene Expression (Virulence/Biofilms) RR_active->GeneExpr

Figure 1: The dual-activation pathway. AcP serves as a metabolic bypass, directly activating Response Regulators when carbon flux exceeds the TCA cycle capacity (overflow metabolism).

Protocol A: In Vitro Phosphorylation of RRs using AcP

Objective: Generate phosphorylated Response Regulator (RR~P) for biochemical assays (EMSA, dimerization studies) without using radioactive ATP or purifying the Histidine Kinase.

Reagents & Equipment
  • Purified Response Regulator (>95% purity).

  • Lithium Potassium Acetyl Phosphate (Sigma/Merck, typically sold as a salt).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM

    
    .
    
  • Stop Solution: 4x SDS-PAGE loading buffer supplemented with 50 mM EDTA.

  • Detection: Phos-tag™ Acrylamide (Wako/Fujifilm) or standard Coomassie if a gel shift is visible.

Step-by-Step Procedure
  • AcP Stock Preparation (CRITICAL):

    • Prepare a 100 mM AcP stock solution in sterile water.

    • Expert Note: AcP is hydrolytically unstable.[2] Prepare fresh immediately before use. Do not store frozen stocks for kinetic data, as freeze-thaw cycles degrade AcP to acetate + Pi. Keep on ice.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine:

      • Reaction Buffer (to 1x final)

      • Purified RR (Final conc: 5–20 µM)

      • 
         (Final conc: 10 mM – Essential cofactor )
        
    • Equilibrate at 25°C or 37°C for 2 minutes.

  • Initiation:

    • Add AcP stock to a final concentration of 10–50 mM .

    • Note: High concentrations are required because the affinity (

      
      ) is low compared to HK-RR interactions.
      
  • Incubation:

    • Incubate for 10–60 minutes.

    • Expert Insight: Most RRs reach steady-state phosphorylation within 30–60 minutes. The level of phosphorylation is a balance between the rate of transfer (

      
      ) and the rate of autodephosphorylation (
      
      
      
      ).
  • Quenching:

    • Remove aliquots at desired time points.

    • Immediately mix with Stop Solution containing EDTA .

    • Why EDTA? It chelates the

      
      , instantly halting both the phosphorylation reaction and the metal-dependent autodephosphorylation of the RR.
      
  • Analysis (Phos-tag SDS-PAGE):

    • Run samples on a Phos-tag SDS-PAGE gel.[3][4][5][6][7] The phosphorylated species (RR~P) will migrate slower than the unphosphorylated form due to interaction with the Mn²⁺-Phos-tag complex.

    • Warning: Do NOT boil samples. The Asp-P bond is heat-labile. Incubate samples in loading buffer at room temperature for 10 mins before loading.

Experimental Workflow Diagram

Protocol_Flow Step1 1. Prepare Reagents Fresh AcP (100mM) Purified RR Step2 2. Reaction Mix Buffer + MgCl2 + RR Step1->Step2 Step3 3. Initiate Add AcP (10-50mM) Step2->Step3 Step4 4. Incubate 37°C, 10-60 mins Step3->Step4 Step5 5. Quench Add EDTA + SDS Buffer NO BOILING Step4->Step5 Step6 6. Readout Phos-tag SDS-PAGE Step5->Step6

Figure 2: Workflow for in vitro phosphorylation. Note the critical "No Boiling" step to preserve the Asp-P bond.

Protocol B: In Vivo Validation (Genetic)

To prove that a phenotype is driven by AcP-dependent phosphorylation of an RR, you must manipulate the intracellular AcP pool genetically.

Strains Required
GenotypeMetabolic StatusAcP LevelExpected RR Status
WT Normal fluxModerateBasal activation

pta
Cannot synthesize AcPVery Low Inactive (unless HK active)

ackA
Cannot excrete acetateVery High Hyper-activated

pta-ackA
No flux through pathwayNull Inactive
Validation Experiment
  • Growth: Grow WT,

    
    , and 
    
    
    
    strains in media with excess glucose (promotes overflow metabolism and AcP production).
  • Reporter Assay: Use a transcriptional reporter (e.g., lacZ or GFP) fused to a promoter regulated by your RR of interest.

  • Result Interpretation:

    • If the reporter activity is

      
       , the RR is sensitive to AcP levels.
      
    • Control: Introduce a D->A mutation in the RR (e.g., Asp57Ala). This mutant should show no activity in any strain, confirming the effect is phosphorylation-dependent and not due to other metabolic effects.

Expert Insights & Troubleshooting

The "Acetylation" Confounding Factor

Warning: AcP is also a potent acetyl donor.[8] It can non-enzymatically acetylate lysine residues on proteins.[8]

  • Differentiation: Phosphorylation is acid-stable/base-labile (for His) or acid-labile/base-stable (for Asp). Acetylation is a stable covalent amide bond.

  • Check: If your protein modification survives boiling or treatment with hydroxylamine, it might be acetylation, not phosphorylation.

pH Sensitivity

AcP hydrolysis is temperature and pH-dependent. At pH > 8.0, the half-life of AcP decreases significantly. Perform reactions at pH 7.0–7.5 for optimal stability vs. reactivity.

Kinetic Data Presentation

When characterizing AcP-RR kinetics, do not use Michaelis-Menten (


) alone, as the reaction is often pseudo-first-order due to the high 

. Report the phosphorylation rate constant (

)
at a fixed AcP concentration.

Table 1: Comparative Kinetic Parameters (Example Data)

Response Regulator Phosphodonor Time to Steady State Half-life of Asp~P
CheY AcP (10 mM) < 30 sec ~10 sec
OmpR AcP (10 mM) 20–40 min ~90 min

| PhoB | AcP (10 mM) | 30–60 min | > 3 hours |

References

  • McCleary, W. R., & Stock, J. B. (1994). Acetyl phosphate and the activation of two-component response regulators.[9] Journal of Biological Chemistry, 269(50), 31567-31572.[9]

  • Wolfe, A. J. (2005). The acetate switch. Microbiology and Molecular Biology Reviews, 69(1), 12-50.

  • Wolfe, A. J. (2010). Physiologically relevant small phosphodonors link metabolism to signal transduction.[10] Current Opinion in Microbiology, 13(2), 204-209.

  • Barbieri, C. M., & Stock, A. M. (2008). Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag-based reagents. Analytical Biochemistry, 376(1), 73-82.

  • Klein, A. H., et al. (2007). The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators.[1] Journal of Bacteriology, 189(15), 5574-5581.

Sources

Application Note: Real-Time In-Organelle NMR Metabolomics for the Detection of Acetyl Phosphate in Mammalian Mitochondria

[1][2][3][4][5][6]

Executive Summary & Scientific Rationale

For decades, acetyl phosphate (AcP) was considered an exclusively prokaryotic intermediate. However, recent breakthroughs have identified AcP in mammalian mitochondria as a critical, transient intermediate linking glucose metabolism to protein acetylation. Unlike enzymatic acetylation (via acetyltransferases), AcP drives non-enzymatic acetylation of mitochondrial proteins, including the Pyruvate Dehydrogenase (PDH) complex, acting as a feedback regulator of the TCA cycle.

Detecting AcP is notoriously difficult due to its high lability (rapid hydrolysis to acetate) and the compartmentalization of mitochondrial metabolism. Traditional cell lysis destroys the mitochondrial matrix concentration gradients, and standard mass spectrometry often hydrolyzes the high-energy phosphate bond during ionization.

This guide details a Real-Time In-Organelle NMR Metabolomics workflow. By maintaining functional, intact mitochondria inside the NMR magnet, researchers can observe the transient formation of AcP from [3-


Technical Principle: The "In-Organelle" Advantage

Standard metabolomics relies on "quenched" extracts. In contrast, In-Organelle NMR treats the NMR tube as a bioreactor. Isolated mitochondria are suspended in a respiration-competent buffer. Substrates (e.g.,

The core challenge is viability vs. signal .

  • Viability: Mitochondria consume oxygen.[1] In a sealed NMR tube, hypoxia ensues rapidly. The protocol must capture the "burst" phase of metabolism (0–30 mins).

  • Signal: AcP is present in low micromolar concentrations. We utilize [3-

    
    C]pyruvate  tracing to enhance the methyl signal of the resulting AcP by orders of magnitude, making it visible against the background of natural abundance metabolites.
    
Pathway Visualization

The following diagram illustrates the metabolic flux and the specific node where AcP is generated and detected.

Mitochondrial_AcP_Pathwaycluster_matrixMitochondrial Matrix (NMR Detection Zone)Pyruvate[3-13C] Pyruvate(Substrate)PDHPDH ComplexPyruvate->PDHTransport & DecarboxylationAcCoAAcetyl-CoA(Matrix)PDH->AcCoASynthesisAcPAcetyl Phosphate(Transient Target)AcCoA->AcPPta-like Activity(Reversible?)TCATCA Cycle(Citrate)AcCoA->TCACondensationAcetateAcetate(Hydrolysis Product)AcP->AcetateRapid HydrolysisAcetylatedAcetylated Proteins(Regulatory)AcP->AcetylatedNon-EnzymaticAcetylationProteinMitochondrial Proteins(Lysine Residues)Protein->Acetylated

Figure 1: Pathway of Acetyl Phosphate formation from 13C-Pyruvate. The red node highlights the transient target detected via NMR.[2]

Protocol Phase I: Isolation of Functional Mitochondria

Crucial: The success of this experiment depends entirely on the Respiratory Control Ratio (RCR) of the mitochondria. Damaged mitochondria will leak AcP immediately, resulting in only an Acetate signal.

Reagents:

  • Isolation Buffer (IB): 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, 1 mg/mL BSA (fatty acid free). pH 7.4.

  • Wash Buffer (WB): Same as IB but without BSA (BSA causes broad background signals in NMR).

Workflow:

  • Harvest: Rapidly harvest cells (e.g., HEK293, HCT116) or tissue (liver/heart). ~5 x

    
     cells are required per NMR tube.
    
  • Lysis: Homogenize using a Dounce homogenizer (tight pestle) on ice. 30–50 strokes. Do not sonicate.

  • Differential Centrifugation:

    • Spin 1: 600 x g for 10 min at 4°C (Pellet nuclei/debris). Discard pellet.

    • Spin 2: 7,000 x g for 10 min at 4°C (Pellet mitochondria). Save pellet.

  • Wash: Resuspend pellet gently in WB. Spin 7,000 x g for 10 min. Repeat twice to remove cytosolic contaminants and BSA.

  • QC: Verify membrane integrity. A small aliquot should be tested for succinate-driven respiration (using an oxygen electrode or Seahorse analyzer) before committing to NMR.

Protocol Phase II: The "In-Organelle" NMR Setup

This setup converts a standard 5mm NMR tube into a metabolic observation chamber.

Buffer Optimization for NMR

Standard PBS is insufficient. Use a Respiration-Competent NMR Buffer (RCNB) .

  • Solvent: 90% H2O / 10% D2O (D2O provides the lock signal).

  • Salts: 120 mM KCl, 5 mM KH2PO4 (phosphate source is critical for AcP formation), 3 mM HEPES, 1 mM EGTA.[1]

  • Reference: 0.5 mM TSP (Trimethylsilylpropanoic acid) for chemical shift referencing.

Substrate Mix (Prepare 10x stock)

Add immediately prior to insertion into the magnet.

  • Tracer: [3-

    
    C] Pyruvate (Final conc: 5 mM).
    
  • Cofactors: Malate (0.5 mM), NAD+ (0.5 mM), ADP (0.2 mM), CoA (0.2 mM).

  • Note: Malate primes the TCA cycle; ADP/NAD+ ensures PDH activity.

Experimental Workflow Diagram

NMR_WorkflowStep11. Resuspend Mitochondriain RCNB (90% H2O/10% D2O)Step22. Add [3-13C] Pyruvate& Cofactors (t=0)Step1->Step2Step33. Transfer to 5mm NMR Tube(Avoid Bubbles)Step2->Step3Step55. Acquire 2D 1H-13C HSQC(Time-Course: 0-60 min)Step2->Step5Critical Time Window(AcP peaks at ~15 min)Step44. Insert into Magnet (298K)Auto-shim & TuneStep3->Step4Step4->Step5Step66. Data Processing(Identify AcP vs Acetate)Step5->Step6

Figure 2: Step-by-step workflow for real-time in-organelle metabolomics.

Protocol Phase III: Acquisition & Detection

Instrument: 600 MHz (or higher) NMR spectrometer equipped with a CryoProbe for maximum sensitivity. Temperature: 298 K (25°C) or 310 K (37°C). Note: 37°C is physiological but accelerates AcP hydrolysis. 25°C is recommended for better spectral stability.

Pulse Sequence: 2D HSQC

1D


Heteronuclear Single Quantum Coherence (HSQC)
  • Sequence: hsqcetgp (standard Bruker) or equivalent sensitivity-enhanced sequence.

  • Scans (NS): 4–8 scans per increment (fast acquisition is key).

  • Increments (TD1): 64–128 (compromise resolution for speed).

  • Total Experiment Time: ~5–10 minutes per spectrum. Run in a loop for 60 minutes.

Target Chemical Shifts (The Fingerprint)

The methyl group of Acetyl Phosphate is distinct from Acetyl-CoA and Acetate.

Metabolite

Shift (ppm)

Shift (ppm)
Kinetic Profile
Acetyl Phosphate (AcP) ~2.21 ~24.5 Transient (Biphasic)
Acetyl-CoA~2.18~23.8Accumulates slowly
Acetate~1.92~24.0Accumulates linearly
[3-

C] Pyruvate
~2.36~27.5Depletes

Note: Shifts may vary slightly based on pH and temperature. Always reference to TSP at 0.0 ppm.

Data Analysis & Interpretation

The Biphasic Signature

AcP is an intermediate.[2][3][4][5][6] In a time-course experiment:

  • 0–15 min: AcP signal intensity increases (Synthesis > Hydrolysis).

  • 15–40 min: AcP signal plateaus and then decreases (Hydrolysis > Synthesis).

  • Acetate: Continually increases as AcP breaks down.

Validation (Self-Validating Step)

To confirm the signal is AcP and not an artifact:

  • Spiking: Add synthetic Lithium Potassium Acetyl Phosphate to the tube at the end of the run. The candidate peak should grow.

  • Hydrolysis Test: Lower the pH or raise the temperature; the candidate peak should disappear rapidly, converting to acetate.

Troubleshooting & Pitfalls

IssueProbable CauseSolution
No AcP signal detected Mitochondria are uncoupled (dead).Check RCR. Ensure isolation speed (<1 hr). Keep everything at 4°C until NMR.
Only Acetate observed Hydrolysis occurred before acquisition.Reduce time between substrate addition and acquisition. Lower Temp to 25°C.
Broad Lines / Shimming issues Paramagnetic ions or aggregation.Use high-quality buffers (low iron). Vortex gently to resuspend before insertion.
Signal Overlap High concentration of Acetyl-CoA.Use higher field strength (800 MHz) or selective excitation pulses.

References

  • Xu, W. J., Wen, H., Kim, H. S., Ko, Y. J., Dong, S. M., Park, I. S., Yook, J. I., & Park, S. (2018). Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics.[2][4][6] Proceedings of the National Academy of Sciences, 115(16), 4152–4157.[4]

  • Wagner, G. R., & Payne, R. M. (2013). Widespread and enzyme-independent Nε-acetylation of mitochondrial proteins. Journal of Biological Chemistry, 288(40), 29036–29045.

  • Weinert, B. T., Iesmantavicius, V., Moustafa, T., Schölz, C., Wagner, S. A., Magnes, C., Zechner, R., & Choudhary, C. (2014). Acetylation accumulation promotes metabolic dysfunction in vivo. Cell, 157(4), 800–811.

  • Lane, A. N., Fan, T. W., & Higashi, R. M. (2008). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Methods in Cell Biology, 84, 541–588.

Troubleshooting & Optimization

Technical Support Center: Stabilizing Acetyl Phosphate Lithium Salt in Experimental Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acetyl phosphate. This guide is designed for researchers, scientists, and drug development professionals who utilize acetyl phosphate lithium salt in their experiments. Acetyl phosphate is a high-energy phosphorylating and acetylating agent critical in many biochemical assays. However, its high reactivity also makes it susceptible to rapid, non-enzymatic hydrolysis in aqueous solutions, which can lead to inconsistent and unreliable experimental results.

This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to help you mitigate the rapid hydrolysis of acetyl phosphate, ensuring the integrity and reproducibility of your research.

Understanding the Instability of Acetyl Phosphate

Acetyl phosphate is an acyl phosphate, characterized by a high-energy anhydride bond between the carboxyl group of acetic acid and a phosphate group. This bond is thermodynamically unstable in water and susceptible to nucleophilic attack, leading to hydrolysis. The primary factors governing the stability of acetyl phosphate in your experimental buffer are pH, temperature, and the composition of the buffer itself.

The Mechanism of Hydrolysis

The hydrolysis of acetyl phosphate proceeds via a nucleophilic acyl substitution reaction. A nucleophile, typically a water molecule or a hydroxide ion, attacks the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, cleaving the phosphoanhydride bond and releasing acetate and inorganic phosphate.

HydrolysisMechanism

At alkaline pH, the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), increases, leading to a significantly faster rate of base-catalyzed hydrolysis.[1] Some buffer components can also act as nucleophiles and catalyze this degradation.

Troubleshooting Guide: Premature Acetyl Phosphate Degradation

This section addresses common issues encountered during experiments involving acetyl phosphate.

Problem Potential Cause(s) Recommended Solution(s)
High background signal in enzymatic assays (e.g., high initial phosphate levels) 1. Spontaneous Hydrolysis: Acetyl phosphate has hydrolyzed in the stock solution or in the reaction buffer before the start of the assay.a. Prepare Fresh Solutions: Always prepare acetyl phosphate solutions fresh on the day of the experiment.[2] b. Control pH and Temperature: Prepare and keep solutions on ice and in a buffer with a pH between 5.0 and 6.0 for maximum stability.[3] c. Run a Blank: Include a control reaction without the enzyme to measure and subtract the rate of non-enzymatic hydrolysis.
Inconsistent or non-reproducible results between experiments 1. Variable Hydrolysis Rates: Differences in solution preparation timing, storage, or minor temperature fluctuations are leading to varying concentrations of active acetyl phosphate. 2. Buffer Catalysis: The chosen buffer is actively participating in the hydrolysis of acetyl phosphate.a. Standardize Protocols: Strictly adhere to the timing of solution preparation and incubation steps. Use a master mix for your reaction buffer to ensure consistency. b. Choose an Appropriate Buffer: Avoid buffers with primary amine groups (e.g., Tris) if working at a pH where the amine is deprotonated and can act as a nucleophile. Consider using zwitterionic buffers like HEPES or MES. c. Verify Concentration: If possible, verify the concentration of your acetyl phosphate stock before each experiment using a colorimetric assay (see protocol below).
Apparent decrease in enzyme activity over time 1. Substrate Depletion: The concentration of acetyl phosphate is decreasing during the course of the experiment due to hydrolysis, leading to a lower reaction rate.a. Prepare Working Solutions Immediately Before Use: Prepare the final diluted working solution of acetyl phosphate just before initiating the assay.[4] b. Minimize Incubation Time: Keep the incubation time of the substrate solution at room temperature to a minimum before adding the enzyme. c. Re-evaluate Kinetic Parameters: If studying enzyme kinetics, be aware that substrate depletion due to hydrolysis can affect the calculated Vmax and Km values.
Precipitate formation in the buffer 1. Interaction with Divalent Cations: If using a phosphate buffer, it may precipitate in the presence of divalent cations like Ca²⁺ and Mg²⁺.a. Use a Different Buffer: Switch to a buffer that does not precipitate with divalent cations, such as HEPES or Tris.[2] b. Chelate Cations: If phosphate buffer is necessary, consider including a chelating agent like EDTA, but be mindful of its potential impact on your enzyme's activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing and using acetyl phosphate?

A: Acetyl phosphate exhibits maximum stability in slightly acidic conditions, specifically between pH 5 and 6.[3] As the pH becomes more alkaline, the rate of hydrolysis increases significantly due to base-catalyzed hydrolysis.[5]

Q2: How does temperature affect the stability of acetyl phosphate?

A: Acetyl phosphate is highly sensitive to temperature. At elevated temperatures, hydrolysis is rapid. For example, at 50°C, it can be completely hydrolyzed in 3-5 hours, and at 60°C, this occurs within 90 minutes.[5] For short-term use (within an hour), solutions should be kept on ice. For long-term storage, solid this compound should be stored at -20°C or below.[2][3]

Q3: Which buffer should I choose to minimize hydrolysis?

A: The choice of buffer is critical. Here's a comparative overview:

  • Phosphate Buffer: While physiologically relevant, phosphate ions can act as a general base catalyst for hydrolysis.[6] It is also incompatible with divalent cations like Mg²⁺ and Ca²⁺, which are often required for enzymatic reactions.[2]

  • Tris Buffer (tris(hydroxymethyl)aminomethane): Tris is a common buffer, but its primary amine group can act as a nucleophile and catalyze the hydrolysis of acetyl phosphate, especially at pH values above its pKa (~8.1), where the amine is deprotonated.

  • HEPES Buffer (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is a zwitterionic buffer that is generally considered more inert than Tris or phosphate. It has minimal interaction with metal ions and is a good choice for assays in the physiological pH range (6.8-8.2).[7]

Recommendation: For experiments conducted at or near neutral pH, HEPES is often the most suitable choice to minimize buffer-catalyzed hydrolysis. If your experiment must be conducted at a more acidic pH, a citrate or acetate buffer may be appropriate, as acetyl phosphate is more stable in this range.

Q4: Can I reuse a thawed stock solution of acetyl phosphate?

A: It is strongly recommended not to refreeze and reuse thawed acetyl phosphate solutions.[2] Upon thawing, hydrolysis will commence. To ensure a consistent and known concentration, it is best to prepare single-use aliquots of your stock solution.

Q5: Does the lithium counter-ion affect stability?

A: The presence of cations, including lithium, can have a minor effect on the rate of hydrolysis, but pH and temperature are the dominant factors.[5] The use of acetyl phosphate as a lithium salt does not fundamentally change the inherent instability of the acetyl phosphate molecule in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation and Storage of Acetyl Phosphate Stock Solution

This protocol describes the preparation of a stable, concentrated stock solution of acetyl phosphate.

Materials:

  • This compound (or lithium potassium salt)

  • High-purity, nuclease-free water

  • Appropriate buffer for dissolution (e.g., 50 mM sodium acetate, pH 5.0 for storage)[8]

  • Sterile microcentrifuge tubes

  • Ice bucket

Procedure:

  • Pre-chill Solutions: Place the high-purity water or storage buffer on ice.

  • Weigh Acetyl Phosphate: On a calibrated analytical balance, weigh out the required amount of this compound in a sterile microcentrifuge tube. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Add the pre-chilled water or storage buffer to the acetyl phosphate to achieve the desired stock concentration (e.g., 100 mM).[2] Vortex gently but thoroughly until the solid is completely dissolved. Keep the tube on ice throughout this process.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in pre-chilled, sterile microcentrifuge tubes.[2] The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Snap-freeze the aliquots in liquid nitrogen or place them directly in a -80°C freezer for long-term storage. For short-term storage (up to one month), -20°C is acceptable.[9]

Protocol 2: Monitoring Acetyl Phosphate Stability in Different Buffers

This experiment allows you to empirically determine the stability of acetyl phosphate in your chosen experimental buffers.

StabilityProtocol

Procedure:

  • Prepare a fresh 100 mM acetyl phosphate stock solution in ice-cold high-purity water as described in Protocol 1.

  • Prepare your test buffers (e.g., 100 mM Phosphate pH 7.4, 100 mM Tris-HCl pH 7.4, 100 mM HEPES pH 7.4) and equilibrate them to the desired experimental temperature (e.g., 25°C).

  • Initiate the experiment: Add a known amount of the acetyl phosphate stock solution to each buffer to achieve a final concentration of, for example, 1 mM. Mix quickly.

  • Time course sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot from each buffer solution.

  • Quantify remaining acetyl phosphate: Immediately analyze the concentration of acetyl phosphate in each aliquot. A common method is the colorimetric assay based on the formation of a ferric-hydroxamate complex, which absorbs at 540 nm.[2] This involves reacting the acetyl phosphate with hydroxylamine to form acetyl-hydroxamate, followed by the addition of ferric chloride.

  • Data analysis: Plot the concentration of acetyl phosphate as a function of time for each buffer. The buffer that shows the slowest rate of decrease in acetyl phosphate concentration is the most suitable for your experiment under those conditions.

Quantitative Data Summary

The stability of acetyl phosphate is highly dependent on both pH and temperature. The following table summarizes the approximate half-life under various conditions, compiled from available literature.

pHTemperature (°C)Approximate Half-life / StabilityReference(s)
5.0 - 6.0Room TemperatureMost stable, lifetime of many hours[3]
Neutral (~7.0)Room TemperatureSeveral hours[3]
Neutral (~7.0)3010 - 15 hours[8]
Alkaline (>8.0)Room TemperatureRapid hydrolysis, acetylation of amines[3][5]
Any50Completely hydrolyzed in 3-5 hours[5]
Any60Completely hydrolyzed in 90 minutes[5]

Note: These values are approximate and can be influenced by buffer composition and concentration.

Final Recommendations

To ensure the success of your experiments involving this compound:

  • Prioritize pH and Temperature Control: Always handle acetyl phosphate solutions on ice and use a buffer with a pH in the optimal stability range of 5.0-6.0 whenever your experimental design allows.

  • Choose Your Buffer Wisely: For experiments at neutral pH, HEPES is generally the recommended buffer due to its relative inertness. Avoid Tris at alkaline pH and be cautious with phosphate buffers, especially in the presence of divalent cations.

  • Work with Fresh Solutions: Prepare stock solutions in single-use aliquots and always make fresh working dilutions immediately before starting your assay.

  • Validate Your System: If you observe inconsistencies, perform a stability experiment (Protocol 2) to confirm the compatibility of acetyl phosphate with your specific buffer system and conditions.

By understanding the chemical properties of acetyl phosphate and implementing these best practices, you can significantly improve the reliability and reproducibility of your experimental data.

References

  • Noel, R. J., & Raushel, F. M. (2011). Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase. Journal of Visualized Experiments, (58), 3322. [Link]

  • Ferreira, C. M., & de Meis, L. (1993). Role of water activity on the rates of acetyl phosphate and ATP hydrolysis. FEBS letters, 326(1-3), 271–274. [Link]

  • Sanden, S., Butch, C. J., Bartlett, S., & McGlynn, S. E. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 27(10), 109535. [Link]

  • Wellt Chemicals. (2024). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. [Link]

  • Whicher, A., Camprubí-Casas, E., Pinna, S., & Lane, N. (2018). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Origins of life and evolution of the biosphere, 48(2), 159–179. [Link]

  • Chemistry LibreTexts. (2022). Base-Catalyzed Hydrolysis of Esters. [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]

  • Montgomery, C. D., & Stock, A. M. (2012). The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators. Journal of Bacteriology, 194(12), 3137–3145. [Link]

  • Heyer Lab. (n.d.). Common Stock Solutions, Buffers, and Media. [Link]

  • Belogurov, G. A., & Artsimovitch, I. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. Biological procedures online, 11, 192–200. [Link]

  • Bulgakov, B. A., Babkin, A. V., Dzhevakov, P. B., Bogolyubov, A. A., Sulimov, A. V., Kepman, A. V., Kolyagin, Y. G., Guseva, D. V., Rudyak, V. Y., & Chertovich, A. V. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions. Data in brief, 12, 532–539. [Link]

  • Chemistry LibreTexts. (2022). 11.6: Acyl Phosphates. [Link]

  • Cold Spring Harbor Laboratory Press. (n.d.). table a.2. preparation of stock solutions. [Link]

  • Warshel, A., Sharma, P. K., & Florian, J. (2014). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Journal of Biomolecular Structure & Dynamics, 32(sup1), 1–11. [Link]

  • Kurz, J. L., & Gutsche, C. D. (1958). Association Phenomena. I. Specific Cation Effects on the Hydrolysis and Glycinolysis of Acetyl Phosphate1. Journal of the American Chemical Society, 80(9), 2175–2180. [Link]

  • Komatsu, M., & Komiyama, M. (2022). Ce-based solid-phase catalysts for phosphate hydrolysis as new tools for next-generation nanoarchitectonics. Science and technology of advanced materials, 23(1), 748–760. [Link]

  • Khan Academy. (2013, September 17). ATP hydrolysis: Transfer of a phosphate group | Biomolecules | MCAT. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Fersht, A. R., & Kirby, A. J. (1967). Hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis. Journal of the American Chemical Society, 89(19), 4857–4863. [Link]

  • Wikipedia. (n.d.). Acetyl phosphate. [Link]

Sources

Minimizing background non-enzymatic acetylation in acetyl phosphate experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Background Non-Enzymatic Acetylation in Acetyl Phosphate Experiments

🟢 Mission Statement

Welcome to the Technical Support Hub for Acetyl Phosphate (AcP) applications. Acetyl phosphate is a high-energy acetyl donor often used in in vitro kinase/acetyltransferase assays and bacterial metabolic studies. However, its high thermodynamic instability creates a common artifact: non-enzymatic chemical acetylation of lysine residues.

This guide provides the mechanistic understanding and validated protocols required to distinguish true enzymatic signal from chemical background noise.

Module 1: The Mechanic's Corner (Understanding the Artifact)

The Root Cause: Nucleophilic Attack

To solve the background noise, you must understand the chemistry. Unlike Acetyl-CoA, which requires enzymatic catalysis (e.g., by KATs) to overcome the activation energy barrier for acetylation in most physiological contexts, Acetyl Phosphate contains a mixed anhydride bond with high transfer potential (


).

In an aqueous solution, the


-amino group of a lysine residue exists in equilibrium between its protonated (

) and deprotonated (

) states. The deprotonated form is a nucleophile.
  • The Problem: At higher pH (pH > 7.5), the fraction of deprotonated lysine increases.[1]

  • The Reaction: The lone pair on the nitrogen attacks the carbonyl carbon of AcP, resulting in acetylation without an enzyme.

Diagram 1: The Competition Pathway

The following diagram illustrates the competition between the desired enzymatic reaction and the chemical artifact.

AcP_Pathway AcP Acetyl Phosphate (High Energy Donor) Complex Enzyme-Substrate Complex AcP->Complex Binding Artifact Non-Specific Acetylation (Chemical Noise) AcP->Artifact Direct Nucleophilic Attack (pH & Temp Dependent) Lys Lysine Substrate (Target Protein) Lys->Complex Lys->Artifact High pH (>7.5) Promotes Reaction Enz Acetyltransferase (Enzyme) Enz->Complex TrueSig Specific Acetylation (Biological Signal) Complex->TrueSig Catalysis (Fast)

Figure 1: Mechanistic divergence of AcP acetylation. The red dotted path represents the non-enzymatic artifact driven by pH and AcP concentration, competing with the enzymatic signal.

Module 2: Optimization & Protocol Design

Critical Variable: Buffer Selection (The "Tris Trap")

Do NOT use Tris buffer. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. AcP will non-enzymatically acetylate the Tris molecule itself.

  • Consequence: This depletes your AcP pool and generates N-acetyl-Tris, which may act as a competitive inhibitor or simply alter ionic strength.

  • Solution: Use HEPES or MOPS .[2] These are "Good's Buffers" that are chemically inert to acylation under standard assay conditions.

Critical Variable: pH Tuning

The rate of non-enzymatic acetylation is directly proportional to pH.

  • pH 8.0: High background. Lysine deprotonation is significant.

  • pH 7.0: Optimal "Sweet Spot." Most acetyltransferases (e.g., CobB, Pat) retain significant activity, but chemical acetylation rates drop by ~50-70% compared to pH 8.0.

Data Summary: Factors Influencing Background
VariableHigh Noise Condition (Avoid)Low Noise Condition (Recommended)Mechanism of Improvement
Buffer Tris-HClHEPES or MOPS Removes primary amines that compete for AcP.
pH > 7.56.8 – 7.2 Reduces nucleophilicity of Lysine

-amino group.
[AcP] > 10 mM1 – 5 mM Reduces thermodynamic driving force for chemical reaction.
Temp 37°C30°C Slows collision frequency of non-enzymatic reaction.

Module 3: Troubleshooting & FAQs

Q1: My negative control (no enzyme) shows a strong signal. Why?

A: You are likely observing "Chemical Acetylation."

  • Check: Is your pH > 7.4?

  • Check: Are you incubating for > 2 hours? Chemical acetylation is slow but cumulative.

  • Fix: Reduce incubation time to the linear range of the enzyme (usually 15-45 mins) and lower pH to 7.0.

Q2: Can I just subtract the background signal?

A: Not reliably. Chemical acetylation is random and non-specific. It may occur on the same lysine residue the enzyme targets (masking the substrate) or on different residues (creating false positives in mass spec).

  • Strategy: You must minimize the background physically, not just mathematically. Use a Heat-Inactivated Enzyme Control rather than just a buffer blank to account for any surface-templating effects of the protein.

Q3: I see acetylation on my Western Blot but not in my activity assay.

A: This is a classic "stoichiometry vs. sensitivity" issue. Western blots (anti-acetyl-lysine antibodies) are extremely sensitive and can detect low-stoichiometry chemical acetylation that might not register in a colorimetric coupled assay.

  • Validation: Verify the site specificity using Mass Spectrometry. Enzymatic acetylation is site-specific; chemical acetylation is often distributed across all surface-accessible lysines.

Module 4: The Validated "Low-Noise" Protocol

Workflow Diagram

Protocol_Flow Start Start Experiment BufferPrep 1. Prepare Buffer: 50 mM HEPES (pH 7.0) 150 mM NaCl, 1 mM MgCl2 Start->BufferPrep ControlPrep 2. Prepare Controls: (A) Active Enzyme (B) Heat-Inactivated Enzyme (95°C, 5 min) BufferPrep->ControlPrep Reaction 3. Initiate Reaction: Add AcP (Final Conc: 5 mM) Incubate at 30°C ControlPrep->Reaction Quench 4. Quench: Stop reaction at t=30 min (Use 6M Urea or SDS Loading Buffer) Reaction->Quench Do not exceed 60 mins Analysis 5. Analysis: Western Blot or MS Quench->Analysis

Figure 2: Step-by-step workflow designed to minimize non-enzymatic artifacts.

Detailed Methodology

1. Buffer Preparation (The Foundation)

  • Composition: 50 mM HEPES (pH 7.0), 150 mM NaCl, 10% Glycerol, 1 mM MgCl₂.

  • Note: Adjust pH at the temperature of the experiment (30°C), as HEPES has a

    
     of -0.014/°C.
    

2. Substrate & Enzyme Setup

  • Substrate: 1-5 µM target protein.

  • Enzyme: Titrate to determine the lowest concentration required for signal (usually 50-200 nM).

  • Control: Boil a specific aliquot of your enzyme for 5 minutes at 95°C. Use this "dead" enzyme in the negative control well. This controls for the protein mass presence without the catalytic activity.

3. The Reaction (Kinetic Control)

  • Pre-warm buffer to 30°C.

  • Add Acetyl Phosphate (freshly prepared in water, pH adjusted to 7.0) to a final concentration of 1-5 mM . Do not use 10-50 mM unless absolutely necessary.

  • Incubate for 30 minutes .

    • Why? Enzymatic rates are generally faster than chemical rates. Short incubation times favor the enzyme.

4. Quenching

  • Immediately stop the reaction.

  • For Western Blot: Add 4x SDS-PAGE loading buffer and boil immediately.

  • For Mass Spec: Add 6M Urea or acidify with TFA to pH < 3.0 (chemical acetylation stops at acidic pH).

References

  • Weinert, B. T., et al. (2013). Acetyl-Phosphate Is a Critical Determinant of Lysine Acetylation in E. coli.[3] Molecular Cell.

    • Significance: Establishes AcP as a potent non-enzymatic acetylator in bacteria and defines the mechanism.
  • Kuhn, M. L., et al. (2014).

    • Significance: Provides kinetic data comparing enzymatic vs.
  • Wagner, G. R., & Payne, R. M. (2013). Widespread evidence for non-enzymatic lysine acetylation in the mitochondrial matrix.[3] Journal of Biological Chemistry.

    • Significance: Discusses the pH dependence of non-enzymatic acetylation in high-pH environments like the mitochondria.
  • BenchChem. A Comparative Guide to Common Biological Buffers: HEPES vs. Tris, MOPS, and PBS.[2]

    • Significance: Technical comparison of buffer properties and amine reactivity.[2][4]

Sources

Removing inorganic phosphate impurities from acetyl phosphate lithium salt preparations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with labile high-energy phosphate intermediates.

Topic: Removal of Inorganic Phosphate (


) Impurities from Acetyl Phosphate Lithium Salt (

-AcP) Support Level: Tier 3 (Advanced Research Applications)

The Core Challenge: The "Hydrolysis Paradox"

Before attempting purification, it is critical to understand why


-AcP preparations are notoriously difficult to clean. You are fighting a kinetic war against water.

Acetyl phosphate is a mixed anhydride. It is thermodynamically unstable (


) but kinetically stable in cold, neutral solutions. The "Paradox" is that the standard methods used to remove inorganic phosphate (aqueous solubility, heating, or acidic washes) are the exact conditions that catalyze the hydrolysis of AcP into more inorganic phosphate.
Visualization: The Stability Landscape

The following diagram maps the "Safe Zone" for your purification. Deviating from this path initiates the degradation cycle.

AcP_Stability AcP Li-Acetyl Phosphate (Target) Pi Inorganic Phosphate (Impurity) AcP->Pi Degradation Safe SAFE ZONE Temp: < 4°C pH: 5.5 - 7.0 Safe->AcP Maintains Acid Acid (pH < 3) Rapid Hydrolysis Acid->AcP Attacks Base Base (pH > 9) Rapid Hydrolysis Base->AcP Attacks Heat Heat (> 20°C) Accelerated Decay Heat->AcP Attacks

Figure 1: The Stability Landscape of Acetyl Phosphate. Successful purification requires strict adherence to the "Safe Zone" parameters (Green).

Purification Protocol: Cold Ethanol Fractionation

Methodology: Differential Solubility Precipitation Principle: Lithium phosphate (


) is sparingly soluble in water (

) and virtually insoluble in ethanol. Lithium Acetyl Phosphate is soluble in water but precipitates in high concentrations of ethanol. By manipulating the water:ethanol ratio, we can separate the two.
Reagents Required[1][2][3]
  • Crude Lithium Acetyl Phosphate sample.

  • Ice-cold deionized water (

    
    ).
    
  • Ice-cold Ethanol (100%,

    
    ).
    
  • Lithium Hydroxide (

    
    ) or Acetic Acid (for pH adjustment).
    
Step-by-Step Workflow

Step 1: Solubilization (The "Flash" Step)

  • Action: Dissolve your crude salt in the minimum volume of ice-cold water necessary to get it into solution.

  • Tech Note: Do not vortex vigorously, as this generates local heat. Swirl gently on ice.

  • Checkpoint: Measure pH immediately. Adjust to pH 6.5–7.0 using dilute

    
     or Acetic Acid. Crucial: AcP is most stable at neutral pH; deviations accelerate hydrolysis [1].
    

Step 2: Filtration of Gross Impurities

  • Action: If the solution is cloudy, it likely contains insoluble

    
    . Filter rapidly through a cold 0.22 
    
    
    
    syringe filter.
  • Why:

    
     has retrograde solubility (less soluble at higher temps), but even at 
    
    
    
    , its solubility is low. Removing undissolved solids now reduces the
    
    
    load.

Step 3: The Ethanol Drop (Precipitation)

  • Action: While stirring slowly on ice, add cold ethanol dropwise.

  • Target: You are looking for a final concentration of approximately 80-90% Ethanol (v/v) .

  • Observation:

    
    -AcP will begin to crystallize/precipitate as a white solid.
    
  • Wait: Let the suspension stand at

    
     for 30 minutes to maximize yield.
    

Step 4: Collection & Drying

  • Action: Centrifuge at

    
     (5,000 x g, 5 mins). Decant the supernatant (which may contain some soluble impurities).
    
  • Washing: Wash the pellet once with 100% cold ethanol.

  • Drying: Dry under vacuum (desiccator) at room temperature.

    • Warning: Do not use heat to dry. Do not leave in a damp state, as solid-state hydrolysis can occur if residual water is present.

Analytical Validation: The "Two-Tube" Strategy

You cannot rely on a standard phosphate assay (like Malachite Green or Fiske-Subbarow) alone because the acidic reagents used in these tests will hydrolyze your AcP, giving you a false "100% Impurity" reading. You must use a differential approach.

Table 1: Comparative Assay Logic
FeatureTube A: The Hydroxamate Test Tube B: The Molybdate Test
Target Acetyl Phosphate (AcP) Inorganic Phosphate (

)
Reagent Hydroxylamine +

Ammonium Molybdate / Malachite Green
Condition Neutral / Mild AcidStrong Acid (Usually)
Signal Red/Purple Complex (

)
Blue Complex (

)
Specificity Detects Activated Acyl GroupsDetects Free Orthophosphate
Protocol A: The Lipmann-Tuttle Hydroxamate Assay (For AcP)

This is the gold standard for quantifying the active thioester/anhydride bond [2].

  • Reaction: Mix sample with Neutralized Hydroxylamine (pH 6.4). Incubate 10 min at room temp.

    • Chemistry:

      
      
      
  • Color Development: Add Ferric Chloride reagent (in dilute HCl).

  • Read: Absorbance at 540 nm .

  • Quantification: Compare against a standard curve of succinic anhydride or pure AcP (if available).

Protocol B: The "Cold" Molybdate Assay (For Impurity)

To measure the impurity (


) without destroying the product (

):
  • Reagent: Use a modified Fiske-Subbarow or Malachite Green reagent.

  • Modification: Perform the assay at

    
      and limit the incubation time to the minimum required for color development (e.g., 5-10 mins).
    
  • Calculation: The signal here represents the initial inorganic phosphate.

    • Note: If you run this assay at room temp for 30 mins, the acid will hydrolyze the AcP, and the signal will represent

      
      .
      

Troubleshooting & FAQ

Q1: My yield is very low after ethanol precipitation. Where did the AcP go?

Diagnosis: Solvation effects. Solution:

  • Check Water Volume: If you used too much water in Step 1, the final ethanol concentration might not be high enough to force the

    
    -AcP out of solution.
    
  • Ionic Strength: Adding a small amount of Lithium Chloride (

    
    ) can encourage precipitation via the common ion effect, but this introduces chloride impurities.
    
  • Temperature: Ensure the ethanol precipitation happens at

    
    .
    
Q2: The "Purified" sample shows higher phosphate levels than the crude!

Diagnosis: Hydrolysis during processing.[1] Root Causes:

  • pH Drift: Did you check the pH of your water? Distilled water is often acidic (pH ~5.5) due to dissolved

    
    .
    
  • Heat Generation: Dissolving lithium salts can be exothermic. Did you use ice?

  • Drying: Did you dry it using a speed-vac with heat? Use a lyophilizer or vacuum desiccator over silica gel.

Q3: Can I use a silica column to purify this?

Recommendation: No. Silica gel is slightly acidic and possesses surface hydroxyls that can catalyze the hydrolysis of the high-energy phosphate bond. If chromatography is absolutely necessary, use anion exchange (DEAE or Q-Sepharose) at


, eluting with a gradient of 

or

-Acetate, but be aware that recovery rates are often lower than precipitation methods [3].
Q4: How do I store the purified salt?

Protocol:

  • State: Solid powder (never store as a solution).

  • Temp:

    
     or 
    
    
    
    .
  • Desiccant: Essential.

    
    -AcP is hygroscopic; absorbed water will degrade the molecule over weeks.
    

References

  • Koshland, D. E. (1952).[2] Effects of Catalysts on the Hydrolysis of Acetyl Phosphate. Journal of the American Chemical Society, 74(9), 2286–2292. Link

  • Lipmann, F., & Tuttle, L. C. (1945).[3] A Specific Micromethod for the Determination of Acyl Phosphates. Journal of Biological Chemistry, 159, 21-28. Link

  • Stadtman, E. R. (1951).[4] The Purification and Properties of Phosphotransacetylase.[4] Journal of Biological Chemistry, 191, 365-376. Link

  • Whitesides, G. M., et al. (1976). Large-Scale Synthesis of Acetyl Phosphate. Journal of Organic Chemistry, 41(15). Link

Sources

Stabilizing acetyl phosphate lithium salt for long-term storage at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acetyl phosphate lithium salt. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and experimental use.

Introduction: The Challenge of Acetyl Phosphate Stability

Acetyl phosphate (AcP) is a high-energy phosphate donor essential for numerous biocatalytic processes, including ATP regeneration and enzymatic phosphorylation.[1] However, its utility is matched by its inherent instability. The lithium salt of acetyl phosphate is particularly susceptible to degradation, primarily through hydrolysis, and is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Improper handling and storage can lead to rapid degradation, compromising experimental results. This guide provides field-proven insights and protocols to maintain the quality and performance of your this compound at -20°C for extended periods.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during your experiments, linking them to the stability of your this compound and providing actionable solutions.

Q1: My enzymatic reaction rate is significantly lower than expected, or the reaction has failed completely. Could my acetyl phosphate be the issue?

A1: Yes, a decline in the activity of acetyl phosphate is a primary suspect when enzymatic reactions underperform. The root cause is often the degradation of the acetyl phosphate stock.

  • Immediate Action: Before troubleshooting your enzyme or other reagents, verify the integrity of your acetyl phosphate. You can do this by running a positive control reaction with a freshly opened vial of acetyl phosphate or by performing a quick purity assessment (see Purity Assessment Protocols below).

  • Plausible Causes & Preventative Measures:

    • Hydrolysis: Acetyl phosphate is prone to hydrolysis, breaking down into acetate and inorganic phosphate, especially at neutral or alkaline pH.[3][4] Ensure your stock solutions are prepared in a buffer with a slightly acidic pH (5.0-6.0) for maximum stability.[3]

    • Moisture Contamination: As a hygroscopic compound, acetyl phosphate readily absorbs water from the air, which accelerates hydrolysis.[2] Always handle the solid salt in a controlled environment with low humidity, such as a glove box or under a stream of inert gas.

    • Improper Storage Temperature: While -20°C is the recommended storage temperature, frequent temperature fluctuations from repeated removal from the freezer can degrade the compound.[1] Aliquoting the solid into smaller, single-use vials is highly recommended to avoid temperature cycling of the entire stock.[5]

    • Age of Stock Solution: Aqueous solutions of acetyl phosphate are significantly less stable than the solid form, even when frozen.[5] For best results, prepare solutions fresh for each experiment. If a stock solution must be stored, it should be for no longer than a few hours on ice.[5]

Q2: I've noticed a white precipitate in my acetyl phosphate stock solution after thawing. What is it, and is the solution still usable?

A2: A precipitate in your thawed acetyl phosphate solution is a strong indicator of degradation. The precipitate is likely lithium phosphate, which is less soluble than this compound.

  • Explanation: When acetyl phosphate hydrolyzes, it forms inorganic phosphate. This phosphate can then react with the lithium counter-ion to form lithium phosphate, which has lower solubility and can precipitate out of solution, especially at low temperatures.

  • Recommended Action: It is strongly advised not to use a solution with a visible precipitate. The presence of the precipitate indicates that a significant portion of the acetyl phosphate has degraded, and the concentration of the active reagent is no longer accurate. Furthermore, the excess inorganic phosphate can inhibit some enzymatic reactions. Discard the solution and prepare a fresh one from solid stock.

Q3: The pH of my reaction buffer, which contains acetyl phosphate, seems to be drifting downwards during the experiment. Why is this happening?

A3: A downward drift in pH is a chemical signature of acetyl phosphate hydrolysis.

  • The Chemistry Behind the Shift: The hydrolysis of acetyl phosphate yields acetic acid and phosphoric acid. The release of these acidic byproducts will naturally lower the pH of a weakly buffered solution.

  • Impact and Solution: A significant pH shift can drastically alter enzyme activity and reaction kinetics. To mitigate this, ensure your reaction buffer has sufficient buffering capacity to handle the potential acid production. If the reaction is run over a long period, consider using a higher concentration of your buffering agent.

Frequently Asked Questions (FAQs)

This section covers essential questions about the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C or lower in a desiccated, airtight container.[1]

  • Temperature: A constant temperature of -20°C is crucial. Avoid frost-free freezers, which undergo temperature cycles that can be detrimental to sensitive reagents.

  • Atmosphere: Due to its hygroscopic nature, the salt should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[2] If an inert atmosphere is not available, the use of a desiccator is essential.

  • Container: Use high-quality, airtight vials with secure seals. For added protection, vials can be placed in a secondary sealed container with a desiccant.

Q2: What are the visual signs of degradation in solid this compound?

A2: Visually inspect your solid acetyl phosphate before use. Signs of degradation include:

  • Clumping or Caking: This indicates moisture absorption.[6]

  • Discoloration: The pure salt should be a white to off-white powder. Any significant color change may suggest contamination or degradation.

  • "Wet" or "Oily" Appearance: This is a more advanced sign of moisture absorption and deliquescence, where the solid begins to dissolve in the absorbed water.

If you observe any of these signs, it is highly recommended to perform a purity check before using the reagent.

Q3: How many freeze-thaw cycles can a stock solution of acetyl phosphate tolerate?

A3: It is strongly recommended to avoid freeze-thaw cycles with acetyl phosphate solutions.[5] Each cycle can introduce instability and promote hydrolysis.

  • Best Practice: Prepare single-use aliquots of your acetyl phosphate solution. This ensures that you are using a fresh, full-strength solution for each experiment and minimizes waste and variability.

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in water.[1] For most biological applications, aqueous buffers are the solvent of choice. The stability of acetyl phosphate is pH-dependent, with greater stability in slightly acidic conditions (pH 5.0-6.0).[3] Avoid organic solvents unless specified for a particular application, as they are generally not suitable for enzymatic reactions and may not effectively dissolve the salt.

Purity Assessment Protocols

Verifying the purity of your acetyl phosphate is a critical step in ensuring reproducible results. Below are two established methods for assessing its integrity.

Table 1: Comparison of Purity Assessment Methods
MethodPrincipleProsCons
Enzymatic Assay Measures the formation of a colored or fluorescent product resulting from the enzymatic consumption of acetyl phosphate.High sensitivity, uses standard lab equipment (spectrophotometer/plate reader).Indirect measurement, requires specific enzymes and substrates.
Quantitative ³¹P-NMR Directly measures the phosphorus signal of acetyl phosphate relative to a known standard.Direct and quantitative, provides structural information.Requires access to an NMR spectrometer, less sensitive than enzymatic assays.
Protocol 1: Enzymatic Assay for Acetyl Phosphate Activity

This protocol is adapted from methods that measure the consumption of acetyl phosphate by acetate kinase.[5] The remaining acetyl phosphate is reacted with hydroxylamine to form a ferric hydroxamate complex, which can be quantified spectrophotometrically.

Materials:

  • This compound (your sample and a fresh standard)

  • Acetate Kinase (e.g., from E. coli)

  • ADP (Adenosine diphosphate)

  • Hydroxylamine hydrochloride

  • Ferric chloride (FeCl₃)

  • Trichloroacetic acid (TCA)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl₂)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Prepare a Standard Curve:

    • Prepare a fresh 100 mM solution of a new, trusted acetyl phosphate standard in cold reaction buffer.

    • Create a series of dilutions ranging from 1 mM to 20 mM in the reaction buffer.

    • To 100 µL of each standard, add 100 µL of a freshly prepared 2 M hydroxylamine solution (pH 7.0).

    • Incubate at 37°C for 10 minutes.

    • Add 150 µL of a development solution (e.g., 10% FeCl₃ in 0.1 M HCl and 12% TCA).

    • Centrifuge at 10,000 x g for 2 minutes to pellet any precipitate.

    • Measure the absorbance of the supernatant at 540 nm.

    • Plot absorbance vs. concentration to generate your standard curve.

  • Assay Your Sample:

    • Prepare a solution of your stored acetyl phosphate at a concentration expected to be within the range of your standard curve (e.g., 10 mM).

    • Set up a reaction mixture containing 50 µL of reaction buffer, 20 µL of 100 mM ADP, and 10 µL of acetate kinase (e.g., 10 units/mL).

    • Initiate the reaction by adding 20 µL of your acetyl phosphate solution.

    • Incubate for a set time (e.g., 15 minutes) at 37°C.

    • Stop the reaction and develop the color by adding 100 µL of 2 M hydroxylamine, followed by the development solution as in the standard curve preparation.

    • Measure the absorbance at 540 nm.

  • Calculate Purity:

    • Determine the concentration of remaining acetyl phosphate in your sample using the standard curve.

    • The purity can be estimated by comparing the initial expected concentration to the measured concentration after enzymatic consumption. A significantly higher remaining amount compared to a fresh standard indicates poor activity.

Protocol 2: Quantitative ³¹P-NMR for Purity Determination

This method provides a direct measure of acetyl phosphate and its primary degradation product, inorganic phosphate.

Materials:

  • This compound

  • Deuterated water (D₂O)

  • NMR tubes

  • A known concentration of a phosphorus-containing internal standard (e.g., phosphonoacetic acid)

  • NMR Spectrometer with a phosphorus probe

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of your this compound and dissolve it in a precise volume of D₂O.

    • Add a known amount of the internal standard.

  • NMR Acquisition:

    • Acquire a ³¹P-NMR spectrum. Ensure a sufficient relaxation delay between scans to allow for full relaxation of all phosphorus signals for accurate quantification.

  • Data Analysis:

    • Integrate the peak corresponding to acetyl phosphate and the peak for the internal standard.

    • The concentration, and thus the purity, of your acetyl phosphate can be calculated relative to the known concentration of the internal standard.

    • The presence of a significant peak corresponding to inorganic phosphate is a direct indicator of degradation.

Visual Workflows and Degradation Pathways

Acetyl Phosphate Handling and Storage Workflow

The following diagram outlines the best practices for handling and storing this compound to ensure its long-term stability.

G cluster_storage Long-Term Storage (-20°C) cluster_handling Handling cluster_prep Solution Preparation storage Store in airtight vial with desiccant handling Work in low humidity environment (e.g., glove box) storage->handling Retrieve aliquot Aliquot into single-use vials handling->aliquot Dispense prep Prepare fresh solution in acidic buffer (pH 5-6) aliquot->prep For each experiment use Use immediately prep->use

Caption: Recommended workflow for handling acetyl phosphate.

Primary Degradation Pathway of Acetyl Phosphate

This diagram illustrates the primary hydrolytic degradation pathway of acetyl phosphate.

G AcP Acetyl Phosphate Products Degradation Products AcP->Products Hydrolysis H2O Water (H₂O) H2O->Products Acetate Acetate Products->Acetate Pi Inorganic Phosphate Products->Pi

Caption: Hydrolysis of acetyl phosphate.

References

  • Wikipedia. (2023). Acetyl phosphate. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Whicher, A. (2014). How can I detect and quantify acetyl phosphate? ResearchGate. Retrieved from [Link]

  • Aceti, D. J., & Ferry, J. G. (2011). A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate. Journal of Visualized Experiments, (58), 3483. [Link]

  • Miles, B. W., & Ferry, J. G. (2011). Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase. Journal of Visualized Experiments, (58), 3484. [Link]

  • Koshland, D. E. (1952). Effect of Catalysts on the Hydrolysis of Acetyl Phosphate. Nucleophilic Displacement Mechanisms in Enzymatic Reactions. Journal of the American Chemical Society, 74(9), 2286–2292. [Link]

  • Rompicharla, V. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]

  • Park, S., et al. (2018). Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics. Proceedings of the National Academy of Sciences, 115(16), 4234-4239. [Link]

  • Chan, W. W. H., et al. (2021). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Applied Sciences, 11(21), 10323. [Link]

  • Jordan, S., et al. (2019). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Life, 9(3), 63. [Link]

  • Wikipedia. (2023). Hygroscopy. Retrieved from [Link]

  • Kee, T. P., et al. (2022). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Scientific Reports, 12(1), 1-9. [Link]

Sources

Navigating the Instability of Acetyl Phosphate in Enzymatic Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetyl phosphate (AcP) in enzymatic reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you control the temperature-dependent degradation of this critical but labile substrate. As specialists in the field, we understand that achieving reproducible and accurate results requires a nuanced understanding of not just the enzyme, but the stability of all reaction components.

The Challenge: Acetyl Phosphate's Inherent Instability

Acetyl phosphate is a high-energy phosphoryl donor widely used in biochemistry, particularly in studies of kinases and other ATP-dependent enzymes.[1] However, its utility is often hampered by its susceptibility to spontaneous hydrolysis, a process significantly accelerated by increased temperature and non-optimal pH. This degradation can lead to a host of experimental problems, including decreased enzyme activity, inaccurate kinetic measurements, and poor reproducibility. This guide is designed to equip you with the knowledge and practical strategies to mitigate these issues.

Troubleshooting Guide: Diagnosing and Resolving Acetyl Phosphate Degradation

Encountering lower-than-expected enzyme activity or inconsistent results when using acetyl phosphate can be frustrating. This troubleshooting guide provides a logical workflow to identify and address the root cause, focusing on the potential degradation of your key substrate.

Is Acetyl Phosphate Degradation the Culprit? A Diagnostic Workflow

AcetylPhosphate_Troubleshooting start Low or No Enzyme Activity Observed check_enzyme Is the enzyme active? (Use a reliable positive control substrate like ATP) start->check_enzyme enzyme_ok Enzyme is Active check_enzyme->enzyme_ok Yes enzyme_bad Enzyme is Inactive check_enzyme->enzyme_bad No check_acp_prep How was the Acetyl Phosphate stock solution prepared and stored? enzyme_ok->check_acp_prep troubleshoot_enzyme Troubleshoot enzyme stability, concentration, or assay conditions. enzyme_bad->troubleshoot_enzyme acp_prep_good Prepared Fresh or Stored Properly (-20°C or -80°C, aliquoted) check_acp_prep->acp_prep_good Correctly acp_prep_bad Improper Storage (e.g., repeated freeze-thaw, stored at 4°C) check_acp_prep->acp_prep_bad Incorrectly check_assay_conditions Review Reaction Conditions: - Temperature - pH - Incubation Time acp_prep_good->check_assay_conditions reprepare_acp Prepare fresh Acetyl Phosphate stock solution. Follow best practices for storage. acp_prep_bad->reprepare_acp conditions_ok Conditions Appear Optimal check_assay_conditions->conditions_ok Optimal conditions_bad Suboptimal Conditions (High temp, high pH, long incubation) check_assay_conditions->conditions_bad Suboptimal quantify_acp Quantify Acetyl Phosphate concentration in the reaction mixture over time. conditions_ok->quantify_acp optimize_conditions Optimize assay conditions: - Lower temperature if possible - Adjust pH to 6.0-7.5 - Shorten incubation time conditions_bad->optimize_conditions acp_stable Concentration is Stable quantify_acp->acp_stable Stable acp_degrades Concentration Decreases Significantly quantify_acp->acp_degrades Degrades other_issues Consider other factors: - Inhibitors in the sample - Incorrect buffer components - Substrate concentration acp_stable->other_issues final_conclusion Acetyl Phosphate degradation is likely the issue. Implement stabilization strategies. acp_degrades->final_conclusion

Caption: Troubleshooting workflow for diagnosing acetyl phosphate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause acetyl phosphate to degrade?

A1: The two main culprits are temperature and pH . Acetyl phosphate's acyl-phosphate bond is prone to hydrolysis.

  • Temperature: The rate of hydrolysis increases significantly with temperature. While it has a half-life of several hours at room temperature, this can drop dramatically at typical enzymatic assay temperatures (e.g., 37°C). At 50°C, it can be completely hydrolyzed in 3-5 hours, and at 60°C, within 90 minutes.[2]

  • pH: Acetyl phosphate is most stable in slightly acidic to neutral solutions, with an optimal pH range of 5.0 to 7.0.[1] Above pH 7.5, the rate of hydrolysis increases, and it becomes very unstable in alkaline conditions (pH > 8.0).

Q2: How should I prepare and store my acetyl phosphate stock solutions to maximize their lifespan?

A2: Proper preparation and storage are critical to maintaining the integrity of your acetyl phosphate.

  • Use High-Quality Water: Prepare your stock solution using nuclease-free, deionized water.

  • Buffer Choice: For a stock solution, simply dissolving in water is common. If you must buffer it, use a buffer with a pH between 6.0 and 7.0.

  • Sterile Filtration: Do not autoclave acetyl phosphate solutions. The high temperature will cause complete degradation. Instead, sterilize by passing through a 0.22 µm filter.

  • Aliquot and Freeze: Dispense the stock solution into single-use aliquots in microfuge tubes and store them at -20°C or, for longer-term storage, at -80°C. This prevents repeated freeze-thaw cycles which can accelerate degradation.

Q3: My enzymatic reaction requires a pH of 8.0 and a temperature of 37°C. How can I minimize acetyl phosphate degradation under these conditions?

A3: These conditions are challenging for acetyl phosphate stability. Here are some strategies:

  • Prepare Fresh: Always prepare your working solution of acetyl phosphate immediately before you start your reactions.

  • Shorten Incubation Times: If your assay allows, use a higher enzyme concentration to achieve a measurable signal in a shorter time frame.

  • Run a Control: Include a "no-enzyme" control with acetyl phosphate in the reaction buffer incubated for the same duration as your experimental samples. This will allow you to quantify the amount of non-enzymatic hydrolysis and correct your results accordingly.

  • Consider a Regenerating System: For long-term reactions, you could include an ATP regeneration system that also produces acetyl phosphate, although this adds complexity to your system.

Q4: How can I experimentally confirm that my acetyl phosphate is degrading during my assay?

A4: You can monitor the concentration of acetyl phosphate over the course of your reaction. A common method is the hydroxamate assay .[3] This colorimetric assay involves reacting acetyl phosphate with hydroxylamine to form a ferric-hydroxamate complex, which can be measured spectrophotometrically at 540 nm.

Brief Protocol:

  • Take time-point samples from your reaction mixture (including a zero-minute time point).

  • Stop the enzymatic reaction (e.g., by adding a denaturant that doesn't interfere with the subsequent colorimetric reaction).

  • Add a solution of hydroxylamine hydrochloride.

  • Incubate to allow for the formation of the acetyl-hydroxamate.

  • Add a ferric chloride solution to develop the color.

  • Measure the absorbance at 540 nm.

A decrease in absorbance over time in your "no-enzyme" control is a direct indication of acetyl phosphate degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Acetyl Phosphate Working Solution

This protocol details the preparation of a 100 mM acetyl phosphate stock solution and a working solution for a typical kinase assay.

Materials:

  • Lithium potassium acetyl phosphate (or other salt form)

  • Nuclease-free, deionized water

  • 0.22 µm syringe filter

  • Sterile microfuge tubes

Procedure for 100 mM Stock Solution:

  • Weigh out the appropriate amount of acetyl phosphate powder in a sterile container.

  • Add nuclease-free water to achieve a final concentration of 100 mM.

  • Gently vortex to dissolve.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot into single-use volumes (e.g., 20 µL) in sterile microfuge tubes.

  • Immediately store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

Procedure for Working Solution (for immediate use):

  • Thaw one aliquot of the 100 mM stock solution on ice.

  • Dilute the stock solution to the final desired concentration in your pre-chilled reaction buffer (ideally with a pH between 6.0 and 7.5).

  • Keep the working solution on ice until you are ready to initiate your enzymatic reactions.

Protocol 2: Quantifying Acetyl Phosphate Degradation at 37°C

This protocol allows you to determine the rate of acetyl phosphate degradation under your specific experimental conditions.

Materials:

  • Your reaction buffer

  • 100 mM acetyl phosphate stock solution

  • Hydroxylamine hydrochloride solution (2 M, pH 7.0)

  • Ferric chloride solution (e.g., 5% (w/v) FeCl₃ in 0.1 M HCl)

  • Spectrophotometer and cuvettes (or a microplate reader)

Procedure:

  • Prepare a solution of acetyl phosphate in your reaction buffer at the final concentration you use in your assay.

  • Place the tube in a 37°C water bath or heat block.

  • Immediately remove a sample for your "time zero" measurement.

  • Continue to remove samples at regular intervals (e.g., 10, 20, 30, 60, and 90 minutes).

  • For each sample, perform the hydroxamate assay as described in the FAQ section.

  • Plot the concentration of acetyl phosphate versus time to determine the degradation rate.

Data Presentation

Table 1: Influence of Temperature and pH on Acetyl Phosphate Stability
Temperature (°C)pH RangeApproximate StabilityReference
-20 to -806.0 - 7.5Stable for weeks to months (when aliquoted)General Lab Practice
46.0 - 7.5Unstable, significant degradation within daysGeneral Lab Practice
20-25 (Room Temp)6.0 - 7.5Half-life of several hours[1]
377.0 - 7.5Significant degradation within 1-2 hoursEstimated from higher temp data
507.0 - 8.0Complete hydrolysis in 3-5 hours[2]
607.0 - 8.0Complete hydrolysis in ~90 minutes[2]
Any> 8.0Rapid hydrolysis[1]

References

  • Wikipedia. Acetyl phosphate. [Link]

  • Chandru, K., Gilbert, A., Butch, C., Aono, M., & Lane, N. (2018). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Life, 8(2), 19. [Link]

  • Rose, I. A. (1955). Enzymatic Phosphorylation of Acetate. In S. P. Colowick & N. O. Kaplan (Eds.), Methods in Enzymology (Vol. 1, pp. 591-595). Academic Press. [Link]

Sources

Validation & Comparative

Differentiating Enzymatic vs. Non-Enzymatic Acetylation Using Acetyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical differentiation between enzymatic (KAT-mediated) and non-enzymatic (chemical) acetylation, focusing on Acetyl Phosphate (AcP) as a high-energy donor.[1][2]

Content Type: Technical Comparison & Experimental Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists

Executive Summary: The Dual Landscape of Acetylation[3]

Lysine acetylation is not solely an enzymatic event.[1][2][3][4][5][6][7][8] While Lysine Acetyltransferases (KATs) regulate signal transduction with high specificity, Acetyl Phosphate (AcP) drives a parallel, non-enzymatic "chemical" acetylation landscape, particularly in prokaryotes and specific eukaryotic organelles.

Distinguishing these two mechanisms is critical for validating drug targets and understanding metabolic feedback loops. Misidentifying a chemical acetylation event as an enzymatic one can lead to the pursuit of non-existent kinase/transferase targets. This guide provides the mechanistic grounding and experimental protocols to rigorously differentiate these pathways.

Mechanistic Divergence: KATs vs. Acetyl Phosphate[2]

The fundamental difference lies in the activation energy and the requirement for a catalytic base.

Enzymatic Acetylation (KAT-Mediated)[2][5][7][8]
  • Donor: Acetyl-CoA (typically).[1][9][10]

  • Mechanism: The enzyme (e.g., GNAT family) binds both the substrate and Acetyl-CoA.[1][7] A catalytic residue (often Glutamate) acts as a general base to deprotonate the

    
    -amino group of the target lysine, facilitating a nucleophilic attack on the thioester bond of Acetyl-CoA.[7][8]
    
  • Kinetics: Follows Michaelis-Menten kinetics; saturable.

Non-Enzymatic Acetylation (AcP-Mediated)[1][6][7][11][12]
  • Donor: Acetyl Phosphate (AcP).[1][2][6][8][11][12]

  • Mechanism: AcP is a high-energy anhydride. The reaction is driven by the intrinsic nucleophilicity of the lysine

    
    -amino group and the high thermodynamic instability of the acyl-phosphate bond. No catalytic base is required, though the local protein microenvironment (pKa depression by nearby positive charges) significantly enhances reactivity.
    
  • Kinetics: Follows second-order chemical kinetics; linear dependence on [AcP] and [Substrate] until depletion; non-saturable in physiological ranges.

Visualization: Mechanistic Pathways

AcetylationMechanisms cluster_Enzymatic Enzymatic (KAT-Mediated) cluster_Chemical Non-Enzymatic (AcP-Mediated) KAT KAT Enzyme (GNAT Family) Complex Ternary Complex KAT->Complex Catalysis AcCoA Acetyl-CoA AcCoA->Complex Substrate_E Target Protein (Lys-NH3+) Substrate_E->Complex Product_E Acetylated Protein + CoA-SH Complex->Product_E Transfer AcP Acetyl Phosphate (High Energy) Intermediate Nucleophilic Attack (No Enzyme) AcP->Intermediate Substrate_C Target Protein (Lys-NH2) Substrate_C->Intermediate pH / pKa dependent Product_C Acetylated Protein + Pi Intermediate->Product_C

Figure 1: Comparative mechanisms of KAT-mediated vs. AcP-mediated acetylation.[1][8] Note the requirement of the ternary complex in enzymatic pathways versus the direct nucleophilic attack in chemical pathways.

Experimental Strategy: The Differentiation Matrix

To determine if an acetylation event is driven by AcP or a KAT, you must disrupt the enzymatic machinery while preserving chemical reactivity.

Key Differentiators
FeatureEnzymatic (KAT)Non-Enzymatic (AcP)
Heat Sensitivity High. Boiling abolishes activity.None. Reaction proceeds after protein denaturation (if Lys is exposed).
Saturability Yes.

is observed.
No. Rate increases linearly with [AcP].
Inhibitor Sensitivity Yes. Sensitive to Bisubstrate analogs / KAT inhibitors.No. Unaffected by enzyme inhibitors.
Genetic Control (Bacteria) Lost in

(e.g.,

,

).
Lost in

(AcP null) or

(low AcP). High in

(AcP accumulation).
Site Specificity High structural specificity.Promiscuous; favors surface Lys with depressed pKa.

Protocol: In Vitro Differentiation Assay

This protocol validates whether a target protein is acetylated enzymatically or chemically.[5][12]

Materials
  • Substrate: Purified target protein (deacetylated).

  • Donors: Acetyl-CoA (100 µM), Lithium Potassium Acetyl Phosphate (10 mM - 50 mM).

  • Enzyme Source: Purified KAT (e.g., Pat/YfiQ) or Cell Lysate (WT vs.

    
    ).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5 and pH 8.0), 150 mM NaCl, 1 mM DTT.

Workflow
A. The Heat-Denaturation Test (The "Gold Standard")

Rationale: Enzymes denature at 95°C; chemical reactants do not.

  • Preparation: Aliquot cell lysate or purified enzyme fraction into two tubes.

  • Denaturation:

    • Tube A: Keep on ice (Native).

    • Tube B: Boil at 95°C for 10 minutes (Denatured).

  • Reaction: Add Target Protein and Acetyl Phosphate (10 mM) to both tubes.

  • Incubation: Incubate at 37°C for 2 hours.

  • Readout: Western Blot (anti-Acetyl-Lysine) or Mass Spec.[4][13]

    • Result: If Tube B (Boiled) shows acetylation comparable to Tube A, the mechanism is Non-Enzymatic .

B. The Kinetic Linearity Test

Rationale: Distinguishing saturation (enzyme) from linear chemical collision.

  • Setup: Prepare a concentration gradient of AcP (0, 1, 5, 10, 20, 50 mM).

  • Incubation: Incubate target protein (no KAT added) with AcP gradient for 1 hour at 37°C, pH 7.5.

  • Control: Run a parallel set with Acetyl-CoA (0 - 1 mM) + Purified KAT.

  • Analysis: Plot Signal Intensity vs. Concentration.

    • AcP: Should show a linear increase (

      
      ).
      
    • KAT: Should show a hyperbolic curve (saturation).

C. Genetic Validation (For Bacterial Targets)

Rationale: Modulating intracellular AcP levels.

  • Strain 1 (High AcP):

    
     (Acetate Kinase deletion; blocks AcP turnover to acetate).
    
  • Strain 2 (No AcP):

    
     (Phosphotransacetylase/Acetate Kinase double deletion).
    
  • Experiment: IP target protein from both strains.

  • Result: If acetylation is present in Strain 1 but absent in Strain 2, it is AcP-driven .

Visualization: Decision Logic

DifferentiationLogic Start Observed Acetylation HeatTest Step 1: Heat Denaturation Test (Boil Lysate/Enzyme) Start->HeatTest Result_Heat Acetylation Persists? HeatTest->Result_Heat NonEnz_Path Suspect Non-Enzymatic Result_Heat->NonEnz_Path Yes Enz_Path Suspect Enzymatic Result_Heat->Enz_Path No Genetics Step 3: Genetic Validation (ackA vs pta/ackA) NonEnz_Path->Genetics Kinetics Step 2: Kinetic Profiling (Vary Donor Conc.) Enz_Path->Kinetics Result_Kinetic Profile Type? Kinetics->Result_Kinetic Final_Chem CONFIRMED: Non-Enzymatic (AcP Driven) Result_Kinetic->Final_Chem Linear (Chemical) Final_Enz CONFIRMED: Enzymatic (KAT Driven) Result_Kinetic->Final_Enz Saturable (Michaelis-Menten) Genetics->Final_Chem Dependent on AcP levels

Figure 2: Decision tree for experimentally validating the source of acetylation.

Critical Data Analysis

When analyzing Mass Spectrometry data, use this reference table to interpret your findings.

ParameterNon-Enzymatic (AcP) SignatureEnzymatic (KAT) Signature
Stoichiometry Can be high (10-90%) for metabolic enzymes (e.g., GapA, GpmA) in ackA mutants.Typically low (<1-5%) unless induced or specific regulatory site.
Motif No consensus motif. Preference for Lys near + charged residues (His, Arg) or phosphate binding pockets.Defined consensus motif (e.g., R-x-x-G-x-G/A for GNATs).
pH Sensitivity Reactivity increases significantly at pH > 8.0 (Mitochondrial matrix conditions).Activity peaks at enzyme optimum (usually pH 7.0 - 8.0), drops sharply outside range.

References

  • Kuhn, M. L., et al. (2014). "Structural, kinetic and proteomic characterization of acetyl phosphate-dependent bacterial protein acetylation." PLoS ONE. Link

  • Weinert, B. T., et al. (2013). "Acetyl-phosphate is a critical determinant of lysine acetylation in E. coli." Molecular Cell. Link

  • Schastnaya, E., et al. (2023). "Non-enzymatic acetylation inhibits glycolytic enzymes in Escherichia coli."[6][12] Cell Reports. Link

  • Wolfe, A. J. (2016). "The Acetate Switch." Microbiology and Molecular Biology Reviews. Link

  • Wagner, G. R., & Payne, R. M. (2013). "Widespread and enzyme-independent Nepsilon-acetylation of mitochondrial proteins." Journal of Biological Chemistry. Link

Sources

Validating acetyl phosphate concentration using the hydroxylamine colorimetric assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetyl phosphate (AcP) is a high-energy phosphoanhydride intermediate critical in bacterial metabolism and signaling. While enzymatic assays and HPLC offer high specificity, the hydroxylamine colorimetric assay (based on the Lipmann and Tuttle method) remains a cornerstone technique due to its cost-effectiveness, robustness, and lack of requirement for unstable coupling enzymes. However, its validity depends on rigorous control of reaction conditions to prevent interference from other activated acyl compounds (e.g., acetyl-CoA, thioesters). This guide provides a validated, step-by-step protocol and a comparative framework to ensure data integrity in drug development and metabolic research.

Part 1: Methodological Principles

The Chemical Mechanism

The assay relies on the nucleophilic attack of hydroxylamine (


) on the carbonyl carbon of acetyl phosphate. Unlike stable esters which require high pH or high temperatures to react, the high-energy phosphoanhydride bond of acetyl phosphate reacts rapidly at slightly acidic to neutral pH (5.5–7.0).
  • Hydroxaminolysis: Acetyl phosphate reacts with hydroxylamine to form acethydroxamic acid and inorganic phosphate.

  • Complex Formation: In the presence of acidic ferric chloride (

    
    ), acethydroxamic acid chelates 
    
    
    
    ions.
  • Detection: The resulting ferric hydroxamate complex forms a stable purple chromophore with an absorbance maximum at 540 nm .

Diagram: Reaction Mechanism

ReactionMechanism cluster_0 Step 1: Conversion cluster_1 Step 2: Color Development AcP Acetyl Phosphate (High Energy Anhydride) Inter Acethydroxamic Acid AcP->Inter Nucleophilic Attack (pH 6.0-7.0) Pi Inorganic Phosphate AcP->Pi Hydrolysis (Side Rxn) HA Hydroxylamine (NH2OH) HA->Inter Complex Ferric Hydroxamate Complex (Purple, 540 nm) Inter->Complex Chelation Fe FeCl3 (Acidic) Fe->Complex

Caption: The two-step chemical conversion of acetyl phosphate to a measurable chromophore. Note that spontaneous hydrolysis (dashed line) competes with the primary reaction.

Part 2: Comparative Analysis

Before committing to a protocol, researchers must weigh the trade-offs. The hydroxylamine assay is best suited for millimolar concentrations where cost and throughput are priorities.

FeatureHydroxylamine Colorimetric AssayEnzymatic Coupled Assay (Acetate Kinase)HPLC / Mass Spectrometry
Specificity Moderate. Reacts with anhydrides, thioesters (e.g., Acetyl-CoA), and activated esters.High. Specific to acetyl phosphate via enzyme kinetics.Very High. Separates based on retention time/mass.
Sensitivity Low to Moderate (mM range). LOD ~0.1 mM.High (

M range).
LOD ~1-5

M.
High.
Throughput High. 96-well plate compatible.Moderate. Enzyme stability limits batch size.Low. Serial injection required.
Cost Low. Reagents are cheap and stable.High. Requires expensive enzymes (AcK, LDH/PK) and cofactors (NADH).High. Equipment and column maintenance.
Interference Strong buffers, anhydrides, high protein (precipitates).ATPase activity, NADH oxidases in crude extracts.Complex matrix effects.

Part 3: Validated Experimental Protocol

Objective: Quantify Acetyl Phosphate (0.5 – 10 mM) in biological samples.

Reagents Preparation[1][2]
  • Reagent A (Hydroxylamine Neutralized): 2 M Hydroxylamine-HCl. Dissolve 13.9 g in 50 mL

    
    . Neutralize to pH 7.0 with KOH (pellets or 4M solution). Critical: Prepare fresh or store at 4°C for <30 days.
    
  • Reagent B (Color Development): 10%

    
     in 0.7 M HCl. Dissolve 10 g Ferric Chloride and 20 g Trichloroacetic acid (TCA) in 0.7 M HCl to a final volume of 100 mL. Note: TCA precipitates proteins to clarify the supernatant.
    
  • Standard: Lithium Potassium Acetyl Phosphate. Prepare a 50 mM stock in cold water immediately before use.

Step-by-Step Workflow
  • Sample Preparation:

    • Keep all samples on ice. Acetyl phosphate hydrolyzes rapidly (

      
       hours at 37°C, pH 7).
      
    • If samples are acidic, neutralize to pH 6.0–7.0 immediately before assaying.

  • Reaction (Hydroxaminolysis):

    • In a 1.5 mL tube (or 96-well plate), mix 300 µL Sample with 100 µL Reagent A .

    • Incubation: Incubate at room temperature for 10–20 minutes (or 37°C for 10 mins).

    • Expert Insight: Unlike esters, AcP reacts quickly at neutral pH. Extended incubation or high heat (60°C) may recruit interference from stable esters.

  • Color Development:

    • Add 600 µL Reagent B .

    • Vortex vigorously.[1][2] If protein precipitates, centrifuge at 10,000 x g for 5 minutes.

  • Measurement:

    • Transfer supernatant to a cuvette or clear-bottom plate.

    • Read Absorbance at 540 nm within 20 minutes. Color fades over time.

Diagram: Experimental Workflow

Workflow Start Start: Sample Collection Ice Keep on ICE (Prevent Hydrolysis) Start->Ice Mix Add Neutralized Hydroxylamine (pH 7.0) Ice->Mix Incubate Incubate 10-20 min (Room Temp) Mix->Incubate Stop Add Acidic FeCl3 / TCA (Stop Rxn & Develop Color) Incubate->Stop Spin Centrifuge (Remove Protein Precipitate) Stop->Spin If cloudy Read Read Absorbance @ 540nm Stop->Read If clear Spin->Read

Caption: Operational workflow emphasizing temperature control to preserve analyte integrity.

Part 4: Validation & Troubleshooting (E-E-A-T)

To claim "scientific validity," you must prove the signal is specific to acetyl phosphate and not an artifact.

Specificity Check (The "Hydrolysis Control")

Acetyl phosphate is heat-labile; interfering stable esters are not.

  • Protocol: Split the sample. Heat one aliquot at 100°C for 5 minutes (hydrolyzes AcP). Run the assay on both.

  • Calculation:

    
    .
    
  • Why: This eliminates background signal from stable acyl-compounds.

Interference from Acetyl-CoA

Acetyl-CoA is a thioester and will react with hydroxylamine.

  • Differentiation: Acetyl-CoA reacts slower than AcP at neutral pH. However, if Acetyl-CoA concentrations are high (>1 mM), use the Enzymatic Coupled Assay instead.

Linearity and Limit of Detection (LOD)
  • Construct a standard curve from 0.5 mM to 10 mM.

  • Acceptance Criteria:

    
    .
    
  • LOD: Typically ~0.2 mM. Below this, noise from the ferric solution interferes.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Absorbance Hydrolysis of AcP in stock.Prepare standards fresh; keep on ice.
High Background Presence of esters/anhydrides.[3][4]Perform "Hydrolysis Control" (heat kill).
Precipitate Protein precipitation by TCA.Centrifuge before reading.[5]
Fading Color Complex instability.Read immediately after adding FeCl3.

References

  • Lipmann, F., & Tuttle, L. C. (1945).[6] A specific micromethod for the determination of acyl phosphates. Journal of Biological Chemistry, 159, 21-28.[6]

  • Rose, I. A., et al. (1954). Acetate Kinase of Bacteria.[5][7] Journal of Biological Chemistry, 211, 737-756. (Foundational work on enzyme specificity).

  • Ingram-Smith, C., et al. (2006). Determination of Acetate Kinase Activity and Substitution of Acetyl Phosphate for ATP.[5] Methods in Enzymology. (Modern application of the colorimetric method).[3]

  • Wolfe, A. J. (2005). The Acetate Switch. Microbiology and Molecular Biology Reviews, 69(1), 12–50.

Sources

Safety Operating Guide

Navigating the Disposal of Acetyl Phosphate Lithium Salt: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the fast-paced world of drug discovery and biochemical research, the lifecycle of a chemical reagent extends far beyond the experiment itself. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, scientific integrity, and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of acetyl phosphate lithium salt, grounded in an understanding of its chemical properties and the associated risks.

Foundational Principles: Understanding the Hazard Profile

This compound, while a valuable high-energy phosphate donor in enzymatic studies, presents a distinct hazard profile that dictates its handling and disposal. Safety Data Sheets (SDS) classify the analogous lithium potassium salt as a corrosive solid that causes severe skin burns and eye damage.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child.[2] The primary directive for disposal across multiple suppliers is consistent: the material must be disposed of via an approved waste disposal plant in accordance with national and local regulations.[3] This is not a suggestion, but a mandate rooted in the compound's inherent chemical risks.

The causality behind this directive is twofold:

  • Inherent Corrosivity: The solid material itself poses a significant corrosive hazard upon contact.

  • Hydrolysis Products: Acetyl phosphate is susceptible to hydrolysis, a reaction with water that breaks the molecule into acetic acid and inorganic phosphate.[4] This reaction is accelerated by warmer temperatures and alkaline pH.[5] The generation of acetic acid contributes to the corrosive nature of the waste stream and must be considered when evaluating chemical compatibility in waste containers.

Table 1: Hazard Profile of Acetyl Phosphate Salt
Hazard ClassificationDescriptionPrimary Concern for DisposalSource
Skin Corrosion (Category 1B/1C) Causes severe skin burns and eye damage upon contact.Direct handling of the solid and aqueous solutions. Potential for corrosive waste mixtures.[1][2]
Reproductive Toxicity (Category 2) Suspected of damaging fertility or the unborn child.Long-term exposure risks; necessitates containment and proper handling to prevent exposure.[2]
Chemical Reactivity Hydrolyzes in the presence of water to form acetic acid and inorganic phosphate.Incompatibility with bases (accelerates hydrolysis) and other reactive chemicals in a commingled waste stream.[4][5]

The Core Protocol: A Step-by-Step Disposal Workflow

Disposing of this compound is not a single action but a systematic process. In the United States, chemical waste disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] Laboratories typically operate as "Satellite Accumulation Areas" and must adhere to specific protocols for waste handling, labeling, and storage.[7] The following protocol integrates these regulatory principles with the specific chemistry of acetyl phosphate.

Step 1: Waste Characterization and Segregation

The "Why": This is the most critical step. Based on its corrosive properties, waste containing this compound must be classified as hazardous waste . This classification prohibits disposal down the drain or in regular trash. Segregation is paramount to prevent dangerous reactions. For instance, mixing this waste with bases could accelerate hydrolysis, while mixing with strong oxidizing agents is generally ill-advised for organic compounds.[8][9]

Procedure:

  • Designate a specific, labeled hazardous waste container for this compound and any disposable materials heavily contaminated with it (e.g., weighing papers, pipette tips).

  • Do NOT mix this waste with other chemical waste streams unless you have confirmed compatibility through institutional guidelines or direct consultation with your Environmental Health & Safety (EHS) department.

  • Aqueous solutions of this compound should also be collected as hazardous waste. Do not neutralize with a strong base as this can accelerate decomposition.[5]

Step 2: Proper Containerization and Labeling

The "Why": The container must be compatible with the corrosive nature of the waste and its hydrolysis products. Clear, accurate labeling is a legal requirement under RCRA and essential for the safety of all personnel who may handle the container.[10]

Procedure:

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof screw cap. The container must be in good condition with no cracks or residue on the outside.

  • Affix a Hazardous Waste Label: Obtain a hazardous waste label from your institution's EHS department.

  • Complete the Label:

    • Write "Hazardous Waste."

    • List the full chemical name: "this compound." If in solution, indicate the solvent (e.g., "in water"). List all components.

    • Check the box for the "Corrosive" characteristic.

    • Record the date you first added waste to the container (the "accumulation start date").

Step 3: Safe Accumulation in the Laboratory

The "Why": Waste must be stored safely in a designated Satellite Accumulation Area (SAA) to minimize the risk of spills, exposure, and accidental mixing. The SAA must be at or near the point of generation and under the control of the laboratory personnel.

Procedure:

  • Store the sealed waste container in a designated secondary containment bin within your lab's SAA (often a designated fume hood or cabinet).

  • Ensure the container is kept away from incompatible materials, particularly strong bases and oxidizing agents.[8]

  • Keep the waste container closed at all times, except when adding waste.

Step 4: Arranging for Final Disposal

The "Why": RCRA regulations impose time limits on how long hazardous waste can be stored in a laboratory.[11] Your institution's EHS department is responsible for collecting the waste and managing its transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Procedure:

  • Once the waste container is full (leave at least 10% headspace) or you are finished generating this waste stream, seal the container securely.

  • Follow your institutional procedure to request a waste pickup from the EHS department. This is often done through an online portal or by contacting them directly.

  • Ensure all label information is accurate and legible before the scheduled pickup.

Visualizing the Process

To ensure clarity, the disposal workflow and the underlying chemical logic are presented below in diagrammatic form.

DisposalWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_accumulate Phase 2: In-Lab Accumulation cluster_disposal Phase 3: Final Disposition A Generate Waste (Solid Residue or Aqueous Solution) B Characterize as Hazardous Waste (Reason: Corrosivity per SDS) A->B C Select Compatible Container (e.g., HDPE with Screw Cap) B->C D Complete & Affix Hazardous Waste Label C->D E Place Container in Satellite Accumulation Area (SAA) D->E F Store Away from Incompatibles (Bases, Oxidizers) E->F G Keep Container Securely Closed F->G H Container is Full or Waste Stream is Complete G->H I Request Waste Pickup from EHS Department H->I J EHS Transports to Approved TSDF I->J ChemicalLogic cluster_main Disposal Considerations for Acetyl Phosphate cluster_products Hydrolysis Products AP This compound (Corrosive Solid) Acetic Acetic Acid (Contributes to Corrosivity) AP->Acetic Hydrolysis Phosphate Inorganic Phosphate (Environmental Contaminant) AP->Phosphate Hydrolysis Lithium Lithium Ions (Environmental Contaminant) AP->Lithium Dissociation H2O Water (H₂O) (from environment or aqueous waste)

Caption: The chemical logic driving disposal protocols, showing hydrolysis and dissociation products of concern.

Spill Management: An Immediate Action Protocol

Accidents happen, and a prepared response is the hallmark of a safe laboratory.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and nitrile gloves. For larger spills of the solid, respiratory protection (N95) may be required to avoid inhaling dust. [2]3. Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use water.

    • For Liquids: Surround the spill with absorbent pads or booms.

  • Collect and Clean: Carefully sweep or scoop the contained material into a designated hazardous waste container. Clean the spill area with a detergent and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Label the container as "Spill Debris" with the chemical name and dispose of it through EHS.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of modern chemical research. By understanding its inherent hazards—corrosivity, reproductive toxicity, and reactivity through hydrolysis—researchers can implement a disposal protocol that is both safe and compliant. This process, from characterization and segregation to final pickup by EHS, forms a self-validating system that protects the individual, the institution, and the environment. Adherence to these scientifically-grounded procedures ensures that our pursuit of knowledge does not come at the cost of safety or environmental integrity.

References

  • Hers, T., et al. (2021). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Origins of Life and Evolution of Biospheres. Available at: [Link]

  • Pearson+. (n.d.). Acetyl phosphate, whose structure is given here, is another compound... Study Prep. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Fallon Nevada: FAQs: Organophosphates. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Available at: [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Incompatible Chemicals. Environmental Health and Safety. Available at: [Link]

  • Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health and Safety. Available at: [Link]

  • Lithium Harvest. (n.d.). Environmental Impacts of Lithium Mining and Extraction. Available at: [Link]

  • Wikipedia. (n.d.). Acetyl phosphate. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.